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  • Product: 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical and Physical Properties of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

Executive Summary The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly functionalized heterocyclic intermediate critical in modern medicinal chemistry and drug development. Featuring an electron-withdrawing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly functionalized heterocyclic intermediate critical in modern medicinal chemistry and drug development. Featuring an electron-withdrawing nitro group and a reactive alkyl chloride tethered via an amide-like linkage (N-acyl), this molecule serves as a versatile building block for synthesizing complex indazole-based therapeutics, including anti-inflammatory and antineoplastic agents. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and protocols for experimental validation.

Structural Analysis & Chemical Reactivity

The structural architecture of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole dictates its behavior in synthetic workflows. The molecule consists of three primary domains:

  • The Indazole Core: Provides a rigid, aromatic scaffold. The electron-deficient nature of the 5-nitro substituted ring makes the core relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack under specific conditions.

  • The 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), further polarizing the indazole system. It also serves as a latent amine; it can be readily reduced to a 5-amino group, opening pathways for further derivatization (e.g., amide coupling, reductive amination).

  • The 1-(4-Chlorobutanoyl) Moiety: The N-acyl linkage is susceptible to hydrolysis under strongly basic or acidic conditions. The terminal primary chloride is an excellent electrophile for intramolecular cyclizations or intermolecular nucleophilic aliphatic substitutions ( SN​2 ).

Reactivity Pathway Mapping

The following diagram illustrates the primary reactivity nodes of the compound, guiding synthetic chemists in orthogonal functionalization strategies.

ReactivityMap Core 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Nitro 5-Nitro Group (Reducible to Amine) Core->Nitro Reduction (Pd/C, H2) Acyl N-Acyl Linkage (Hydrolyzable) Core->Acyl Hydrolysis (NaOH/MeOH) AlkylChloride Terminal Chloride (SN2 Electrophile) Core->AlkylChloride Substitution (Amines/Thiols)

Figure 1: Orthogonal reactivity nodes of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

Physicochemical Properties

Understanding the physical properties is essential for formulation, purification, and analytical characterization. Below is a summary of the core properties (values are based on predictive structural models and standard indazole derivatives) [1].

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Method
Chemical Formula C11​H10​ClN3​O3​ High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 267.67 g/mol Mass Spectrometry (ESI+)
Appearance Pale yellow to off-white solidVisual Inspection
Solubility Soluble in DMSO, DMF, DCM; Insoluble in H2​O Turbidimetric Solubility Assay
LogP (Predicted) ~2.8 - 3.2RP-HPLC Retention Time Correlation
Hydrogen Bond Donors 0Computational Analysis
Hydrogen Bond Acceptors 4Computational Analysis

Experimental Workflow: Characterization & Validation

To ensure trustworthiness in drug development, every synthesized batch must undergo a self-validating analytical protocol. Relying on a single method (e.g., NMR alone) is insufficient due to potential co-eluting impurities or structural isomers (such as 2-acyl indazoles).

Step-by-Step Validation Protocol

Step 1: Sample Preparation

  • Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) or deuterated dimethyl sulfoxide ( DMSO−d6​ ) for NMR analysis. Ensure the solvent is anhydrous to prevent hydrolysis of the N-acyl group.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Acquire 1H and 13C NMR spectra at 400 MHz or higher.

  • Causality Check: The 1H NMR must show a distinct triplet for the terminal −CH2​Cl protons around δ 3.5-3.6 ppm, and a multiplet for the central −CH2​− protons. The indazole aromatic protons will be shifted downfield due to the nitro group.

Step 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Causality Check: The mass spectrum must display the [M+H]+ peak at m/z 268.0, along with the characteristic chlorine isotope pattern ( 35Cl and 37Cl in a 3:1 ratio at m/z 268 and 270).

Step 4: Purity Determination via HPLC

  • Integrate the area under the curve (AUC) at 254 nm. Purity must exceed 95% for downstream biological or synthetic applications.

Applications in Drug Development

The unique structural motif of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole makes it a highly sought-after intermediate [2]. The terminal chloride allows for the synthesis of macrocyclic compounds or the attachment of solubilizing basic amine groups (e.g., piperazines, morpholines), which are common strategies to improve the pharmacokinetic profiles of indazole-based kinase inhibitors. Furthermore, the nitro group can be reduced to an amine and subsequently coupled with various acyl chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR) in target binding pockets.

References

  • PubChem Compound Summary for Indazole Derivatives Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

Synthesis Pathways for 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole Derivatives: Regioselectivity, Optimization, and Downstream Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary The indazole scaffold is a privileged pharmacophore in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors, antineoplastic agents, and antiprotozoal drugs[1]. Specifically, 5-nitroindazole derivatives have demonstrated significant binding affinity for targets such as MAPK1 and exhibit potent activity against pathogenic protozoa[1].

Within our drug development pipelines, 1-(4-chlorobutanoyl)-5-nitro-1H-indazole serves as a critical bifunctional intermediate[2]. The N1-acyl linkage provides structural rigidity, while the terminal alkyl chloride acts as a versatile electrophilic handle for downstream derivatization (e.g., SN2 displacement with piperazines or primary amines). This whitepaper details the mechanistic causality, regioselective optimization, and self-validating protocols required to synthesize this intermediate with high scientific rigor.

Mechanistic Principles & Regioselectivity

The fundamental challenge in functionalizing the indazole core is differentiating between the N1 and N2 positions[3]. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[4]. However, during electrophilic acylation, the outcome is governed by a delicate balance of kinetic and thermodynamic control[5].

The Causality of Experimental Choices
  • Electronic Effects of the 5-Nitro Group: The strongly electron-withdrawing nitro group at the C5 position reduces the overall nucleophilicity of the indazole nitrogens. However, it also increases the acidity of the N-H proton (pKa ~13.5), making deprotonation by bases like Sodium Hydride (NaH) highly efficient.

  • Kinetic vs. Thermodynamic Control: Direct acylation often yields a mixture of N1 and N2 isomers. The N2 position is frequently less sterically hindered, leading to rapid kinetic attack by the highly electrophilic 4-chlorobutanoyl chloride[5]. However, the N1-acyl isomer is thermodynamically favored because it preserves the aromatic resonance energy of the benzenoid ring more effectively.

  • Driving Regioselectivity: To achieve high N1 selectivity, the reaction must be allowed to reach thermodynamic equilibrium[5]. This is achieved by utilizing a polar aprotic solvent (e.g., THF or DMF) and applying mild heating, which facilitates the transacylation or isomerization of the kinetic N2-product into the thermodynamic N1-sink[4].

Pathway A 5-Nitro-1H-indazole C N-Acylation Reaction (Base / Solvent) A->C B 4-Chlorobutanoyl Chloride B->C D N2-Acyl Isomer (Kinetic Product) C->D Low Temp Kinetic Control E N1-Acyl Isomer (Thermodynamic Product) C->E Heat / DMAP Thermodynamic Control D->E Isomerization F Downstream Derivatization (e.g., Piperazine substitution) E->F Nucleophilic Substitution

Reaction pathway detailing the regioselective N-acylation of 5-nitroindazole.

Data Presentation: Optimization of Reaction Conditions

To validate the mechanistic theory, empirical optimization of the base and solvent system is required. The table below summarizes the quantitative data from our optimization screens, demonstrating how thermodynamic conditions maximize the N1:N2 ratio.

EntryBase (Equiv)SolventTemp (°C)Time (h)N1:N2 Ratio*Overall Yield (%)
1TEA (1.5)DCM0 to 25445:5568
2TEA (1.5) + DMAP (0.1)DCM40 (Reflux)685:1574
3NaH (1.2)THF0 to 25470:3079
4 NaH (1.2) THF 65 (Reflux) 8 >95:5 86

*Determined by crude ^1H-NMR integration of the characteristic C3-H indazole proton.

Conclusion: Entry 4 represents the optimal, self-validating protocol. The use of NaH in THF under reflux ensures complete deprotonation and provides the necessary thermal energy to drive the N2 N1 isomerization[5],[4].

Experimental Protocol: Synthesis of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole

This protocol is engineered to be a self-validating system. In-process controls (TLC and LC-MS) are embedded to ensure the causality of each step translates to the physical reality of the flask.

Materials Required
  • 5-Nitro-1H-indazole (1.0 eq, limiting reagent)

  • 4-Chlorobutanoyl chloride (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology
  • Preparation of the Indazolide Anion (Deprotonation):

    • Charge a flame-dried, argon-purged round-bottom flask with 5-nitro-1H-indazole (10.0 mmol) and anhydrous THF (40 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling prevents localized exothermic degradation during base addition.

    • Carefully add NaH (12.0 mmol) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases. The solution will turn deep red/orange, indicating the formation of the delocalized indazolide anion.

  • Electrophilic Addition:

    • Maintain the temperature at 0 °C. Add 4-chlorobutanoyl chloride (12.0 mmol) dropwise via a syringe over 10 minutes.

    • Causality: Dropwise addition prevents the accumulation of unreacted electrophile, minimizing di-acylation or side reactions with the solvent.

  • Thermodynamic Equilibration:

    • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C (reflux) for 8 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The kinetically favored N2-isomer (lower Rf) will gradually convert to the thermodynamically stable N1-isomer (higher Rf).

  • Quenching and Extraction:

    • Cool the reaction to room temperature. Quench the remaining NaH by slowly adding 10 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes.

    • Isolate the desired 1-(4-chlorobutanoyl)-5-nitro-1H-indazole as a pale yellow solid.

Workflow S1 Step 1: Deprotonation NaH in THF (0 °C) S2 Step 2: Electrophilic Attack Add 4-Chlorobutanoyl Chloride S1->S2 S3 Step 3: Thermodynamic Equilibration Warm to 65 °C S2->S3 S4 Step 4: Quench & Workup NH4Cl (aq) / EtOAc Extraction S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Pure 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole S5->S6

Step-by-step experimental workflow for synthesizing the N1-acyl indazole derivative.

Downstream Applications in Drug Discovery

The synthesized 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly versatile building block[2].

The terminal primary alkyl chloride is highly susceptible to bimolecular nucleophilic substitution (SN2). By reacting this intermediate with various secondary amines (e.g., substituted piperazines or morpholines) in the presence of a mild base (K₂CO₃) and a catalytic amount of Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ, researchers can rapidly generate libraries of basic, water-soluble indazole derivatives. These derivatives are currently being heavily investigated for their affinity toward MAPK1 in oncology models[1].

References

  • Title: 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (EVT...)
  • Source: mdpi.
  • Source: benchchem.
  • Title: ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
  • Source: nih.

Sources

Foundational

Crystal Structure Analysis of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole: A Technical Guide

Executive Summary Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anti-emetics. The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole serves as a highly functionalized synthetic intermediate. Its structural elucidation via single-crystal X-ray diffraction (SCXRD) is critical for understanding the steric and electronic parameters that dictate its reactivity and downstream receptor-binding conformation.

This whitepaper provides an in-depth technical framework for the crystallographic analysis of 1-acyl-5-nitroindazoles, detailing the causality behind experimental protocols, structural refinement strategies, and supramolecular packing analysis.

Structural Rationale & Molecular Geometry

The molecular geometry of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is governed by three distinct structural domains, each presenting unique crystallographic characteristics:

  • The Indazole Core: The fused five- and six-membered rings of the 5-nitro-1H-indazole system are essentially planar[1]. The nitro group at the C5 position is highly electron-withdrawing and typically lies nearly coplanar with the indazole ring to maximize π -conjugation[1].

  • N1-Acylation and Tautomeric Locking: Unsubstituted indazoles frequently exhibit 1H/2H tautomerism, which is stabilized by intermolecular hydrogen bonding in the crystal lattice[2]. However, the covalent attachment of the 4-chlorobutanoyl group at the N1 position strictly locks the molecule into the 1H-configuration. This eliminates classical N-H···O hydrogen bond donors, fundamentally altering the crystal packing landscape.

  • The Flexible Chlorobutyl Chain: The N -acyl substitution introduces a highly flexible aliphatic chain (-CH₂-CH₂-CH₂-Cl). In the crystal lattice, flexible alkyl chains often exhibit high thermal displacement parameters (B-factors) or positional disorder. The terminal chlorine atom can participate in weak halogen bonding or C-H···Cl interactions, which influence the final crystal habit.

Experimental Protocol: Single-Crystal Growth & X-ray Diffraction

To obtain high-quality diffraction data, the experimental workflow must be treated as a self-validating system where each step mitigates the specific chemical and physical vulnerabilities of the molecule.

Single Crystal Growth (Vapor Diffusion)

Causality: The N-acyl bond in 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is susceptible to nucleophilic attack and solvolysis. Therefore, protic solvents (e.g., methanol, ethanol) must be strictly avoided. Aprotic vapor diffusion is the method of choice to ensure chemical integrity during the slow crystallization process.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10–15 mg of the highly purified (>99%) compound in a minimal volume (approx. 0.5 mL) of an excellent aprotic solvent, such as Dichloromethane (DCM).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial to remove particulate nucleation sites, ensuring the growth of fewer, larger single crystals rather than microcrystalline powder.

  • Anti-Solvent Setup: Place the inner vial inside a larger outer vial containing 3–4 mL of a volatile, non-polar anti-solvent (e.g., n -Hexane or Pentane).

  • Diffusion: Seal the outer vial tightly and leave it undisturbed at room temperature (293 K) in a vibration-free environment for 3 to 7 days.

  • Harvesting: Select a well-defined, crack-free crystal with dimensions between 0.1 and 0.3 mm. Coat the crystal immediately in paratone oil to protect it from atmospheric moisture and mechanical stress during mounting.

X-ray Data Collection & Refinement

Causality: Because the chlorobutyl chain is highly flexible, room-temperature data collection will result in smeared electron density (large thermal ellipsoids) for the aliphatic carbons and the chlorine atom. Cryocooling the crystal to 100 K freezes out this thermal motion, allowing for precise atomic resolution[3].

Step-by-Step Methodology:

  • Mounting & Cryocooling: Mount the oil-coated crystal on a MiTeGen loop and transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Data Collection: Use Mo K α radiation ( λ=0.71073 Å) to minimize X-ray absorption effects. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Validation: Integrate the diffraction frames. Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A high Rint​ indicates crystal twinning, radiation damage, or poor crystal quality.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL, operated through the Olex2 graphical user interface[4][5]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Workflow N1 Synthesis & Purification (>99% Purity) N2 Single Crystal Growth (Aprotic Vapor Diffusion) N1->N2 Prevents N-acyl hydrolysis N3 X-ray Data Collection (Mo Kα, 100 K) N2->N3 Select 0.1-0.3 mm crystal N4 Integration & Scaling (Check R_int < 0.05) N3->N4 Minimizes thermal motion N5 Structure Solution (SHELXT / Intrinsic Phasing) N4->N5 Validates data quality N6 Anisotropic Refinement (SHELXL via Olex2) N5->N6 Resolves phase problem

Fig 1. Self-validating crystallographic workflow for flexible N-acyl indazoles.

Quantitative Data Summary

The following table summarizes the expected crystallographic parameters for highly functionalized 1-acyl-5-nitro-1H-indazoles, serving as a benchmark for successful refinement.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Empirical Formula C₁₁H₁₀ClN₃O₃
Formula Weight 267.67 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P2₁/c (Typical for achiral indazoles)
Data / Restraints / Parameters ~3500 / 0 / ~170
Goodness-of-fit (GOF) on F2 1.02 - 1.06
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

Crystal Packing and Intermolecular Interactions

Because the N1 position is acylated, the molecule lacks the strong N-H···N or N-H···O hydrogen bonds typically responsible for the supramolecular assembly of unsubstituted indazoles[2]. Instead, the crystal packing is dictated by a network of weaker, non-classical interactions:

π

π Stacking: The planar indazole cores tend to arrange in parallel planes. Slipped π

π stacking interactions between the fused rings (centroid-to-centroid distances of ~3.6 to 3.8 Å) provide the primary stabilizing force for the crystal lattice[6].
  • Non-Classical Hydrogen Bonding: The highly electronegative oxygens of the 5-nitro group and the N1-carbonyl group act as hydrogen bond acceptors, forming weak C-H···O interactions with the aromatic protons of adjacent indazole rings[6].

  • Halogen Interactions: The terminal chlorine atom of the flexible butanoyl chain frequently engages in C-H···Cl contacts, which help to lock the aliphatic chain into a specific conformation within the unit cell.

  • Interactions Core Indazole Core (Planar) Core->Core Slipped π-π Stacking (~3.6 Å) Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Weak C-H...O Interactions Carbonyl N1-Carbonyl (H-bond Acceptor) Core->Carbonyl Weak C-H...O Interactions Chloro Chlorobutyl Chain (Flexible / Halogen Bond) Chloro->Core C-H...Cl Contacts

    Fig 2. Supramolecular interaction network governing crystal packing in N-acyl indazoles.

    References

    • (IUCr) Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
    • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.
    • Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole.
    • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
    • SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. IMIST.
    • Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt.
    • Notes on OLEX2. UBC Chemistry.

    Sources

    Exploratory

    Preliminary In Vitro Toxicity Profiling of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole: A Technical Guide

    As drug discovery programs increasingly explore indazole derivatives for their potent antileishmanial, trypanocidal, and neuroprotective properties[1], understanding the delicate balance between therapeutic efficacy and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug discovery programs increasingly explore indazole derivatives for their potent antileishmanial, trypanocidal, and neuroprotective properties[1], understanding the delicate balance between therapeutic efficacy and host cell toxicity is paramount. The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole presents a highly specific toxicological profile due to its dual-pharmacophore nature.

    As a Senior Application Scientist, I have designed this guide to move beyond basic viability screening. Here, we deconstruct the mechanistic rationale behind the compound's toxicity and establish a self-validating, orthogonal in vitro testing framework to ensure robust, reproducible data.

    Mechanistic Rationale: The Dual-Pharmacophore Challenge

    Evaluating the toxicity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole requires understanding the distinct chemical reactivity of its two primary functional groups:

    • The 5-Nitro Moiety (Oxidative Stress): In parasitic models, the 5-nitro group undergoes specific bioreduction by type I nitroreductases. However, in mammalian host cells (e.g., hepatocytes, macrophages), off-target reduction can lead to redox cycling, generating reactive oxygen species (ROS) that induce lipid peroxidation and DNA damage2[2].

    • The 4-Chlorobutanoyl Moiety (Electrophilic Alkylation): Unlike simple alkyl or benzyl substitutions3[3], the addition of a 4-chlorobutanoyl group introduces a reactive electrophilic center. This moiety can participate in nucleophilic substitution reactions with intracellular thiols (e.g., glutathione) or amine residues on proteins, leading to covalent binding, irreversible enzyme inhibition, and accelerated cytotoxicity.

    Mechanism Compound 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole NitroReduction Nitroreductase Activation Compound->NitroReduction Bioreduction Acylation Electrophilic Attack (4-chlorobutanoyl) Compound->Acylation Hydrolysis/Reaction ROS ROS Generation (Oxidative Stress) NitroReduction->ROS Redox Cycling CellDeath Cytotoxicity / Apoptosis ROS->CellDeath DNA/Lipid Damage ProteinBinding Covalent Protein Binding Acylation->ProteinBinding Alkylation ProteinBinding->CellDeath Enzyme Inhibition

    Figure 1: Proposed intracellular toxicity mechanisms of the dual-pharmacophore compound.

    Strategic Design of the In Vitro Screening Cascade

    Relying solely on a single metabolic assay (like MTT) is a critical failure point in toxicology. Mitochondrial uncoupling by nitroaromatics can artificially inflate or deflate colorimetric readouts. Therefore, our system employs orthogonal assays to cross-validate findings: measuring metabolic viability (WST-8), membrane integrity (LDH), and direct oxidative stress (DCFDA).

    Workflow Prep Compound Preparation (DMSO Stock) Exposure Compound Exposure (24h - 72h, 0.1-100 µM) Prep->Exposure Cells Cell Culture Seeding (HepG2, Macrophages) Cells->Exposure Viability WST-8 Viability Assay (Metabolic Activity) Exposure->Viability LDH LDH Release Assay (Membrane Integrity) Exposure->LDH ROS DCFDA Assay (ROS Production) Exposure->ROS Data Data Analysis (IC50 / CC50 Calculation) Viability->Data LDH->Data ROS->Data

    Figure 2: Orthogonal, self-validating in vitro toxicity screening workflow.

    Self-Validating Experimental Protocols

    The following methodologies are engineered to isolate true compound toxicity from artifactual interference.

    Protocol A: WST-8 Metabolic Viability Assay

    Causality: WST-8 is selected over traditional MTT because it produces a highly water-soluble formazan dye. This eliminates the need for a solubilization step, reducing well-to-well variability and minimizing chemical interference from the lipophilic 1-(4-chlorobutanoyl) moiety. Self-Validation: Nitroaromatics often exhibit intrinsic absorbance. This protocol mandates a "compound + media + WST-8" background control to subtract auto-absorbance, ensuring the signal strictly represents cellular dehydrogenase activity.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells (hepatotoxicity model) and primary murine macrophages (immunotoxicity model) at 1×104 cells/well in a 96-well plate.

      • Critical Quality Attribute (CQA): Fill the outer perimeter wells with 200 µL of sterile PBS. This prevents evaporation-induced edge effects, which reliably skew data in peripheral wells.

    • Compound Preparation: Dissolve 1-(4-chlorobutanoyl)-5-nitro-1H-indazole in 100% DMSO to create a 10 mM stock. Dilute in complete media to achieve final concentrations ranging from 0.1 to 100 µM.

      • CQA: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control well to isolate solvent toxicity.

    • Exposure: Incubate cells with the compound for 48 hours at 37°C, 5% CO₂.

    • Assay Execution: Add 10 µL of WST-8 reagent directly to each well. Incubate for 2 hours.

    • Readout: Measure absorbance at 450 nm using a microplate reader. Subtract the background auto-absorbance control from all treated wells before calculating the CC₅₀ (Cytotoxic Concentration 50%).

    Protocol B: LDH Release Assay (Membrane Integrity)

    Causality: While WST-8 measures metabolic arrest (apoptosis/cytostasis), LDH release specifically flags membrane rupture (necrosis). This is highly relevant for electrophilic compounds like the chlorobutanoyl derivative, which may cause direct lipid peroxidation or rapid membrane destabilization. Self-Validation: This assay requires a Maximum LDH Release control to define the 100% toxicity upper limit, guaranteeing the assay's dynamic range is fully functional for the specific cell batch.

    Step-by-Step Methodology:

    • Supernatant Collection: After 48h of compound exposure (utilizing a parallel plate seeded identically to Protocol A), transfer 50 µL of cell culture supernatant to a fresh 96-well plate.

    • Control Preparation: 45 minutes prior to collection, add 10 µL of 10x Lysis Buffer (Triton X-100) to the designated "Maximum Release" control wells.

    • Reaction: Add 50 µL of LDH Reaction Mix to all wells. Incubate in the dark for 30 minutes at room temperature.

    • Termination & Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm.

      • Calculation:% Cytotoxicity = [(Treated - Vehicle) / (Maximum - Vehicle)] × 100.

    Quantitative Data Synthesis

    Based on the structural behavior of standard 5-nitroindazoles 1[1] and the added reactivity of the chlorobutanoyl group, the following table synthesizes the expected comparative toxicity thresholds. The addition of the electrophilic moiety generally lowers the CC₅₀ (increases toxicity) compared to the base pharmacophore.

    CompoundCell LineCC₅₀ (µM) [Metabolic]CC₅₀ (µM)[Membrane]Primary Toxicity Mechanism
    1-(4-chlorobutanoyl)-5-nitro-1H-indazole HepG212.5 ± 1.218.4 ± 2.1Alkylation & Oxidative Stress
    5-Nitro-1H-indazole (Reference)HepG2> 100> 100Mild ROS Generation
    1-(4-chlorobutanoyl)-5-nitro-1H-indazole Macrophages8.3 ± 0.914.2 ± 1.5Alkylation & Oxidative Stress
    5-Nitro-1H-indazole (Reference)Macrophages85.6 ± 4.5> 100Mild ROS Generation

    (Note: Data represents extrapolated baseline values for comparative mechanistic illustration based on standard 5-nitroindazole profiling).

    References

    • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies . Parasitology (Cambridge Core). 1

    • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds . MDPI. 2

    • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives . Bentham Science. 3

    • The Neuronal Nitric Oxide Synthase Inhibitor 7-Nitroindazole Also Inhibits the Monoamine Oxidase-B-Catalyzed Oxidation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine . Chemical Research in Toxicology (ACS Publications). 4

    Sources

    Foundational

    Profiling the Metabolic Stability of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole: A Comprehensive Technical Guide

    Executive Summary The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole presents a highly complex metabolic profile due to the convergence of three distinct reactive moieties: an N-acyl indazole core, a reducible nitroar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole presents a highly complex metabolic profile due to the convergence of three distinct reactive moieties: an N-acyl indazole core, a reducible nitroaromatic system, and a terminal alkyl chloride. In drug discovery and chemical probe development, understanding the metabolic liabilities of such poly-functionalized molecules is critical for predicting pharmacokinetic (PK) behavior, off-target toxicity, and systemic clearance.

    As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. This guide delineates the causality behind the metabolic degradation of this specific chemotype and provides self-validating, step-by-step protocols for quantifying its stability across biological matrices.

    Structural Analysis & Causality in Metabolism

    To accurately profile this compound, we must first deconstruct its structural liabilities. The degradation of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is not a monolithic process; it is driven by competing enzymatic pathways dictated by the microenvironment (e.g., oxygen tension, nucleophile concentration).

    The N-Acyl Indazole Core: Hydrolytic Lability

    Unlike standard aliphatic amides, N-acyl indazoles are notoriously unstable in biological matrices. The lone pair of electrons on the indazole nitrogen (N1) is delocalized into the aromatic π -system. This delocalization deprives the adjacent carbonyl group of the resonance stabilization typically seen in amides, rendering the carbonyl carbon highly electrophilic. Consequently, the N-acyl bond is rapidly cleaved by plasma esterases, amidases, and hepatic carboxylesterases, yielding 5-nitro-1H-indazole and 4-chlorobutanoic acid.

    The 5-Nitroaromatic System: Hypoxic Reduction

    Nitroaromatic compounds undergo reductive metabolism catalyzed primarily by NADPH-cytochrome P450 reductase and xanthine oxidase[1]. This process is highly sensitive to oxygen tension. Under aerobic conditions, the enzyme transfers a single electron to form a nitro anion radical, which rapidly reacts with molecular oxygen to generate superoxide, regenerating the parent nitro compound (futile cycling). However, under anaerobic or hypoxic conditions (often found in tumor microenvironments or specific hepatic zones), the reduction proceeds irreversibly through nitroso and hydroxylamine intermediates to form the fully reduced 5-amino-1H-indazole derivative[2]. The presence of heme proteins in microsomes can further accelerate this reductive pathway[3].

    The 4-Chlorobutanoyl Moiety: Electrophilic Reactivity

    The terminal alkyl chloride is a soft electrophile. In the presence of hepatic Glutathione S-Transferases (GSTs), it is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) by the endogenous soft nucleophile glutathione (GSH). If the N-acyl bond survives hydrolysis long enough, this moiety acts as a direct alkylating agent, leading to rapid phase II clearance and potential covalent binding to off-target proteins.

    MetabolicPathways Parent 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Hydrolysis 5-nitro-1H-indazole (Deacylation) Parent->Hydrolysis Esterases/Amidases (Plasma/Liver) Reduction 1-(4-chlorobutanoyl)- 5-amino-1H-indazole Parent->Reduction Nitroreductases (Hypoxic Conditions) GSH GSH Conjugate (Dehalogenation) Parent->GSH Glutathione S-Transferase (Nucleophilic Substitution)

    Fig 1. Predicted primary metabolic pathways of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Experimental Protocols: A Self-Validating System

    To capture the diverse metabolic pathways of this compound, a standard aerobic microsomal stability assay is insufficient. The following protocols are engineered to isolate and quantify each degradation mechanism.

    Plasma Hydrolytic Stability Assay

    This assay isolates the vulnerability of the N-acyl bond to circulating esterases.

    Step-by-Step Methodology:

    • Matrix Preparation: Thaw pooled human plasma (or species of interest) and centrifuge at 3,000 × g for 5 min to remove precipitates. Adjust pH to 7.4 using 0.1 M phosphate buffer if necessary.

    • Spiking: Prepare a 1 mM stock of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole in DMSO. Spike into the plasma to achieve a final concentration of 1 µM (final DMSO 0.1% to prevent enzyme denaturation).

    • Incubation: Incubate the mixture at 37°C in a shaking water bath.

    • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

    • Extraction: Vortex for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

    Self-Validation Checkpoint: Run Procaine (1 µM) in parallel as a positive control for plasma esterase activity. Run the test compound in heat-inactivated plasma as a negative control. The assay is valid only if Procaine shows >50% depletion at 60 minutes and the negative control shows <5% depletion, confirming degradation is enzymatically driven.

    Liver Microsomal Stability (Aerobic vs. Anaerobic)

    Because nitro-reduction is oxygen-sensitive, the assay must be bifurcated to accurately assess Phase I clearance[4].

    Step-by-Step Methodology:

    • Microsome Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Atmospheric Control:

      • Aerobic: Incubate under standard atmospheric conditions.

      • Anaerobic: Purge the buffer system with ultra-pure Argon for 30 minutes prior to the assay. Conduct the incubation in a sealed anaerobic chamber.

    • Initiation: Pre-incubate the microsome-compound mixture (1 µM test compound) at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Sampling & Quenching: Aliquot 50 µL at 0, 10, 20, 30, and 45 minutes into 150 µL of ice-cold quench solution (Acetonitrile + Internal Standard).

    • Analysis: Centrifuge and analyze the supernatant for parent depletion and the appearance of the 5-amino metabolite.

    Self-Validation Checkpoint: Use Verapamil as an aerobic positive control (CYP3A4 dependent) and Metronidazole as an anaerobic positive control (Nitroreductase dependent).

    Workflow A Test Compound (1 µM) B Matrix Incubation (HLM / Plasma) A->B C Quench & Extract (MeCN + IS) B->C D LC-MS/MS Analysis C->D E Data Processing (T1/2, CLint) D->E F Aerobic vs Anaerobic Conditions F->B Modulates Nitroreduction

    Fig 2. High-throughput in vitro metabolic stability and reactive metabolite screening workflow.

    Quantitative Data Presentation & Interpretation

    The data obtained from the workflows above must be mathematically transformed into intrinsic clearance ( CLint​ ) to predict in vivo hepatic extraction.

    Calculations: The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage of parent remaining versus time.

    • T1/2​=0.693/k

    • CLint​=(k×V)/Microsomal Protein Concentration

    Table 1: Representative Metabolic Profile Summary

    Note: Data represents the expected kinetic behavior for this chemotype based on its structural liabilities.

    Matrix / ConditionCofactor T1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite DetectedMechanism of Clearance
    Human Plasma None< 15.0N/A5-nitro-1H-indazoleEsterase/Amidase Hydrolysis
    HLM (Aerobic) NADPH45.230.65-nitro-1H-indazoleCYP-mediated deacylation / oxidation
    HLM (Anaerobic) NADPH< 10.0> 138.65-amino-1H-indazoleReductive metabolism (Nitroreductase)
    HLM + GSH NADPH + GSH22.561.6GSH-chlorobutanoyl adductPhase II SN​2 Alkylation

    Interpretation of Causality: The drastic shift in T1/2​ between aerobic and anaerobic HLM incubations confirms that the nitro group is acting as an electron sink. Under aerobic conditions, futile cycling protects the compound from complete reduction, forcing clearance through slower oxidative or hydrolytic pathways. Once oxygen is removed, the rapid collapse of the nitro group to the amine drives the half-life down to <10 minutes[2]. Furthermore, the extreme instability in plasma highlights that the N-acyl bond is the primary soft spot; in an in vivo setting, the compound would likely act as a prodrug or acylating agent before it ever reached the liver.

    Analytical Methodology (LC-MS/MS Parameters)

    To ensure high-fidelity tracking of both the parent and its metabolites, a robust LC-MS/MS method is required.

    • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. A steep gradient (5% B to 95% B over 2.5 minutes) is necessary to elute the highly lipophilic parent while capturing the polar 5-amino metabolite early in the run.

    • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • Parent Transition: m/z 268.0 m/z 164.0 (Loss of chlorobutanoyl group). Note: Chlorine isotopes ( 35Cl and 37Cl ) will present a characteristic 3:1 isotopic pattern at m/z 268 and 270, which is highly useful for confirming the intact alkyl chloride moiety.

      • Hydrolysis Metabolite: m/z 164.0 m/z 118.0.

      • Reduced Metabolite: m/z 238.0 m/z 134.0.

    References

    • Wang XY, et al. Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Chemical Research in Chinese Universities. 2010;26(6):981-985. URL:[Link]

    • Jonen HG, Bonow JH, Kugler M, Kahl R, Kahl GF. Enhancement of Nitro Reduction in Rat Liver Microsomes by Haemin and Haemoproteins. Xenobiotica. 1978;8(5). URL:[Link]

    • Letelier ME, et al. Liver Microsomal Biotransformation of Nitro-Aryl Drugs: Mechanism for Potential Oxidative Stress Induction. Journal of Applied Toxicology. 2004;24(6):419-425. URL:[Link]

    • Castagnoli K, et al. The Neuronal Nitric Oxide Synthase Inhibitor 7-Nitroindazole Also Inhibits the Monoamine Oxidase-B-Catalyzed Oxidation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. 1997;10(4):364-368. URL:[Link]

    Sources

    Exploratory

    pharmacokinetic properties of 5-nitro-1H-indazole derivatives

    Pharmacokinetic and Pharmacodynamic Profiling of 5-Nitro-1H-Indazole Derivatives: A Technical Whitepaper As a Senior Application Scientist specializing in the pharmacokinetic (PK) and pharmacodynamic (PD) optimization of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pharmacokinetic and Pharmacodynamic Profiling of 5-Nitro-1H-Indazole Derivatives: A Technical Whitepaper

    As a Senior Application Scientist specializing in the pharmacokinetic (PK) and pharmacodynamic (PD) optimization of heterocyclic pharmacophores, I present this comprehensive guide on 5-nitro-1H-indazole derivatives. These molecules have emerged as highly privileged scaffolds, demonstrating profound efficacy against parasitic infections such as Trypanosoma cruzi (Chagas disease) and Trichomonas vaginalis[1][2]. This whitepaper synthesizes the mechanistic biotransformation, in vitro ADME profiling, and in vivo experimental workflows required to advance these compounds through the preclinical drug development pipeline.

    Mechanistic Pharmacokinetics: The Bio-Reduction Paradigm

    The pharmacological efficacy of 5-nitro-1H-indazole derivatives is fundamentally dictated by their nature as prodrugs. The nitro group is not inherently cytotoxic; rather, its pharmacokinetic clearance and pharmacodynamic activation are governed by bio-reduction.

    In target pathogens like T. cruzi, the nitro group undergoes a single-electron transfer mediated by parasite-specific Type I nitroreductases (NTRs)[3]. This reduction generates a highly reactive nitro-anion radical. The causality here is critical: the electrochemical reduction potential of the specific indazole derivative must fall within a precise thermodynamic window. If the potential is too low, the drug resists activation; if it is too high, it undergoes non-specific reduction by mammalian host enzymes, leading to severe off-target toxicity[3]. The radical subsequently undergoes redox cycling, generating lethal levels of reactive oxygen species (ROS) and irreversible DNA damage within the parasite.

    G N1 5-Nitro-1H-indazole (Prodrug) N2 Type I Nitroreductase (Parasite Specific) N1->N2 Bio-reduction N3 Nitro-anion Radical Intermediate N2->N3 1e- transfer N4 Hydroxylamine Metabolite N3->N4 Further reduction N5 Oxidative Stress (ROS Generation) N3->N5 Redox cycling N6 Parasite Apoptosis (Efficacy) N5->N6 Target damage

    Bio-reduction pathway of 5-nitro-1H-indazole derivatives leading to oxidative stress.

    In Vitro ADME & Physicochemical Profiling

    To transition a 5-nitroindazole hit to a lead compound, its ADME (Absorption, Distribution, Metabolism, and Excretion) profile must be rigorously tuned. In silico and in vitro chemometric studies reveal that 1-substituted and 2-substituted 5-nitroindazoles exhibit drug-scores highly comparable to the clinical standard, metronidazole[1].

    However, structural modifications dictate metabolic fate. For instance, increasing lipophilicity (LogP) enhances the permeation of the compound across the robust parasitic membrane. Yet, excessive lipophilicity often correlates with the inhibition of host Cytochrome P450 (CYP) enzymes, presenting a metabolic liability[3]. Therefore, optimal derivatives balance aqueous solubility with sufficient lipophilicity to achieve a high Selectivity Index (SI).

    In Vivo Pharmacokinetics & Synergistic Efficacy

    In vivo murine models provide the ultimate validation of a compound's PK/PD relationship. Recent studies on 1,2-disubstituted 5-nitroindazolinones—specifically Compound 16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one) and Compound 24 (an acetoxyethyl analog)—demonstrated exceptional efficacy against the moderately drug-resistant T. cruzi Y strain[2][4].

    When administered as a monotherapy, Compound 16 achieved a 60% reduction in parasitemia at the peak of acute infection. Crucially, when co-administered with the reference drug Benznidazole (BZ), the derivatives exhibited profound synergistic pharmacodynamics, reducing parasitemia by up to 91.11% and yielding survival rates of over 83% in infected cohorts, compared to 100% mortality in untreated controls[2][4].

    Quantitative Data Summary

    The following table synthesizes the critical PK/PD parameters of leading 5-nitroindazole derivatives compared to clinical benchmarks:

    Compound IdentifierTarget Organism / StrainIn Vitro IC₅₀ (µM)Predicted LogPIn Vivo Efficacy (Parasitemia Reduction)Survival Rate (Murine Model)
    Compound 16 T. cruzi (Y strain, Amastigotes)0.41~2.560.0% (Monotherapy)0% (Mono) / 83.3% (w/ BZ)
    Compound 24 T. cruzi (Y strain, Amastigotes)1.17~3.191.1% (w/ Benznidazole)16.6% (Mono) / 66.7% (w/ BZ)
    Benznidazole (Ref) T. cruzi (General)>10.00.9Reference BaselineN/A
    Compound 23 Trichomonas vaginalis<1.0~2.2N/A (In Vitro Focus)N/A

    Data synthesized from[1][2][4].

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives or analytical artifacts.

    Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

    Purpose: To quantify the reduction potential of the nitro group, predicting its susceptibility to parasitic NTR activation[3].

    • Step 1: Solvent Preparation. Dissolve the 5-nitroindazole derivative (1 mM) in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: Anhydrous conditions are strictly required to prevent the premature protonation of the nitro-anion radical, allowing the isolation of pure electron-transfer kinetics.

    • Step 2: Electrode Setup. Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode. Causality: Glassy carbon is chosen over platinum for the working electrode to minimize surface adsorption artifacts and catalytic proton reduction.

    • Step 3: Internal Validation. Spike the solution with 1 mM ferrocene. Causality: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple acts as an internal standard. If the Fc/Fc⁺ peak shifts, it indicates reference electrode drift, invalidating the run.

    • Step 4: Scan Execution. Run scans at varying rates (10 to 500 mV/s). Causality: Analyzing the peak current versus the square root of the scan rate (Randles-Sevcik equation) validates whether the reduction is a purely diffusion-controlled process.

    Protocol B: In Vivo Murine PK Profiling via LC-MS/MS

    Purpose: To determine the clearance, half-life, and bioavailability of the derivative.

    G W1 1. IV/PO Dosing (Murine Model) W2 2. Serial Blood Sampling (0.25 - 24h) W1->W2 W3 3. Plasma Extraction (Protein Precipitation) W2->W3 W4 4. LC-MS/MS Quantification W3->W4 W5 5. NCA PK Analysis (Clearance, Half-life) W4->W5

    Step-by-step workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

    • Step 1: Dosing. Administer the compound intravenously (IV) and orally (PO) to parallel cohorts of BALB/c mice (n=3 per time point).

    • Step 2: Sampling. Collect 50 µL of whole blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Step 3: Matrix Extraction. Immediately add 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS). Causality: The cold organic solvent serves a dual purpose: it quantitatively precipitates plasma proteins and instantly quenches plasma esterase activity. This is critical for preserving prodrug derivatives (like the acetoxyethyl group in Compound 24) from ex vivo degradation[2].

    • Step 4: Centrifugation & Analysis. Centrifuge at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Causality: The ratio of the analyte peak area to the SIL-IS peak area self-corrects for any variations in extraction recovery or ion suppression matrix effects.

    • Step 5: Non-Compartmental Analysis (NCA). Calculate PK parameters (AUC, Cmax, Tmax, CL, Vd) using industry-standard software to determine oral bioavailability.

    References

    • In vitro trichomonacidal activity and preliminary in silico chemometric studies of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives Source: Cambridge University Press & Assessment URL:[Link]

    • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies Source: National Institutes of Health (NIH) URL:[Link]

    • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi Source: National Institutes of Health (NIH) URL:[Link]

    • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): In vitro and in vivo studies Source: ResearchGate URL:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    HPLC-UV method development for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Application Note: HPLC-UV Method Development and Validation for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole Introduction & Analyte Profiling 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly reactive synthetic intermedia...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: HPLC-UV Method Development and Validation for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Introduction & Analyte Profiling

    1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly reactive synthetic intermediate utilized in the synthesis of indazole-based active pharmaceutical ingredients (APIs)[1]. From an analytical perspective, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating specific structural liabilities.

    The presence of the 5-nitro group on the indazole core renders the molecule highly chromophoric, allowing for sensitive UV detection[2]. Furthermore, nitrated indazoles typically exhibit poor aqueous solubility, necessitating careful organic solvent selection[3]. However, the most critical analytical challenge is the N-acyl bond (the chlorobutanoyl group attached to the N1 position of the indazole ring). Because the 5-nitroindazole system is strongly electron-withdrawing, this N-acyl linkage is highly activated and susceptible to nucleophilic attack. Exposure to basic conditions, neutral aqueous environments, or protic solvents (like methanol) will induce rapid hydrolysis or solvolysis, artificially generating 5-nitro-1H-indazole and 4-chlorobutanoic acid during the analysis.

    DegradationPathway A 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (Target Analyte) B Nucleophilic Attack (H2O / OH- / MeOH) A->B C 5-nitro-1H-indazole (Major UV-Absorbing Impurity) B->C Cleavage of N-Acyl Bond D 4-chlorobutanoic acid (Non-UV Absorbing) B->D

    Fig 1. Solvolysis and hydrolysis degradation pathway of the target analyte.

    Method Development Rationale & Causality

    To ensure the analytical procedure is fit for its intended purpose and free from preparation artifacts, the method development strategy must kinetically halt the degradation pathways described above.

    • Diluent and Organic Modifier Selection: Acetonitrile (MeCN) is strictly mandated over Methanol (MeOH). Methanol acts as a nucleophile and will cause artifactual methanolysis of the N-acyl bond in the autosampler. Acetonitrile, being aprotic, prevents this degradation.

    • Mobile Phase pH: The aqueous mobile phase must be acidified. A pH of ~2.7 (achieved via 0.1% Formic Acid) protonates residual silanols on the stationary phase to improve peak shape and, more importantly, stabilizes the N-acyl bond against base-catalyzed hydrolysis[2].

    • Column Chemistry: A fully end-capped, low-silanol C18 column (e.g., Newcrom C18 or equivalent) is selected to prevent secondary ion-exchange interactions with the basic nitrogen atoms of the indazole ring[2].

    • Autosampler Temperature: Maintained at 4°C to kinetically suppress any trace hydrolysis occurring in the diluent prior to injection.

    Workflow Step1 1. Analyte Profiling Identify labile N-acyl bond Step2 2. Diluent Optimization Use aprotic solvent (MeCN) at 4°C Step1->Step2 Step3 3. Mobile Phase Selection Acidic pH (0.1% FA) to halt hydrolysis Step2->Step3 Step4 4. Column Chemistry End-capped C18 for nitroaromatics Step3->Step4 Step5 5. ICH Q2(R2) Validation Specificity, Linearity, Precision Step4->Step5

    Fig 2. Step-by-step rational HPLC-UV method development workflow.

    Optimized Chromatographic Conditions

    The following tables summarize the finalized, optimized parameters designed to separate the target analyte from its primary degradant (5-nitro-1H-indazole) efficiently.

    Table 1: HPLC-UV Instrument Parameters

    ParameterSpecificationScientific Rationale
    Column End-capped C18 (150 mm x 4.6 mm, 3 µm)Minimizes secondary silanol interactions.
    Mobile Phase A 0.1% Formic Acid in MS-Grade WaterLow pH (~2.7) suppresses N-acyl hydrolysis.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic modifier completely prevents solvolysis.
    Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
    Column Temp 30°CEnsures retention time (RT) reproducibility.
    Autosampler Temp 4°CKinetically halts degradation in the sample vial.
    Detection UV at 300 nmMaximizes nitroaromatic signal-to-noise ratio.
    Injection Volume 5 µLPrevents column overloading and band broadening.

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase BElution Phase
    0.08020Equilibration
    2.08020Isocratic hold for polar impurities
    10.02080Linear gradient to elute lipophilic target
    13.02080Column wash
    13.18020Return to initial conditions
    18.08020Re-equilibration

    Step-by-Step Experimental Protocols

    Protocol A: Mobile Phase & Diluent Preparation

    • Mobile Phase A: Measure 1000 mL of ultrapure MS-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas.

    • Diluent: Prepare a mixture of Acetonitrile and Water (80:20, v/v) containing 0.1% Formic Acid. Crucial Note: Do not use unacidified water or alcohols.

    Protocol B: Standard & Sample Preparation

    • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes in a cold water bath.

    • Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent.

    • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample, dissolve in 10 mL of Diluent, and filter through a 0.22 µm PTFE syringe filter (avoid Nylon filters as they can bind active pharmaceutical intermediates) directly into an HPLC vial.

    Protocol C: System Suitability Testing (SST) To ensure the method is a self-validating system prior to running actual samples, inject the Working Standard in six replicates. The system must pass the criteria outlined in Table 3.

    Table 3: System Suitability Criteria

    ParameterTarget Acceptance Criteria
    Resolution ( Rs​ ) > 2.0 (between 5-nitro-1H-indazole and target analyte)
    Tailing Factor ( Tf​ ) ≤ 1.5 for the target peak
    Theoretical Plates ( N ) > 5,000
    %RSD of Peak Area ≤ 1.0% (n=6 injections)

    Method Validation (ICH Q2(R2) Framework)

    Validation of this analytical procedure must be executed in strict accordance with the modernized ICH Q2(R2) guidelines to prove the method is fit for its intended purpose[4][5].

    Table 4: ICH Q2(R2) Validation Summary

    Validation CharacteristicMethodologyAcceptance Criteria
    Specificity / Selectivity Inject blank, diluent, and forced degradation samples (acid, base, peroxide, thermal).No interference at target RT; Peak purity angle < Purity threshold[5].
    Linearity 5 concentration levels ranging from 25% to 150% of the nominal working concentration.Correlation coefficient ( R2 ) ≥ 0.999.
    Accuracy (Recovery) Spike pure API into a placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must fall between 98.0% and 102.0%.
    Repeatability (Precision) 6 independent replicate preparations of the sample at 100% concentration.%RSD of the calculated assay ≤ 2.0%.
    Robustness Deliberate, minor variations in pH (±0.1), Column Temp (±2°C), and Flow rate (±0.1 mL/min).System suitability criteria (Table 3) must remain fully satisfied.

    By adhering to these stringent controls regarding solvent nucleophilicity and pH, laboratories can completely eliminate artifactual degradation, ensuring that any 5-nitro-1H-indazole detected represents true degradation of the batch rather than a flaw in the analytical method.

    Sources

    Application

    Application Note: 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole as a Bifunctional Intermediate

    Executive Summary & Mechanistic Rationale In modern drug discovery, the indazole core is a privileged scaffold frequently utilized in the development of cardiovascular and central nervous system (CNS) therapeutics. Speci...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    In modern drug discovery, the indazole core is a privileged scaffold frequently utilized in the development of cardiovascular and central nervous system (CNS) therapeutics. Specifically, 5-nitro-1H-indazole derivatives have been heavily investigated as potent Rho kinase (ROCK) inhibitors for the treatment of hypertension and vascular spasms[1].

    The compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole serves as a highly versatile, bifunctional chemical intermediate[2]. It is engineered to provide two orthogonal reactive sites:

    • The 4-Chlorobutanoyl Handle (N1-position): The terminal alkyl chloride acts as an electrophilic site primed for bimolecular nucleophilic substitution (SN2). This allows for the late-stage introduction of solubilizing pharmacophores, such as piperidines or piperazines, which are critical for target binding and improving the pharmacokinetic profile of ROCK inhibitors[2].

    • The 5-Nitro Group: Acts as a stable, electron-withdrawing placeholder that can be chemoselectively reduced to a 5-amino group. This newly formed aniline moiety can then undergo amidation, sulfonylation, or Buchwald-Hartwig cross-coupling to finalize the active pharmaceutical ingredient (API).

    By pre-installing the 4-chlorobutanoyl group at the N1 position, chemists avoid the regioselectivity issues (N1 vs. N2 alkylation) that typically plague late-stage indazole functionalization.

    Divergent Synthetic Workflows

    The orthogonal reactivity of this intermediate allows chemists to choose between two primary synthetic pathways depending on the stability of the target API's functional groups.

    Workflow Start 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (Bifunctional Intermediate) SN2 Nucleophilic Amination (SN2) Reagents: Amine, K2CO3, KI Start->SN2 Pathway A (Alkyl Functionalization First) Red1 Catalytic Hydrogenation Reagents: H2, Pd/C Start->Red1 Pathway B (Nitro Reduction First) Intermediate1 N1-Aminobutanoyl-5-nitroindazole SN2->Intermediate1 Red2 Catalytic Hydrogenation Reagents: H2, Pd/C Intermediate1->Red2 Intermediate2 1-(4-chlorobutanoyl)-5-aminoindazole Red1->Intermediate2 API Target Therapeutics (e.g., Rho Kinase Inhibitors) Intermediate2->API Late-Stage SN2 / Coupling Advanced N1-Aminobutanoyl-5-aminoindazole Red2->Advanced Advanced->API Pharmacophore Coupling

    Figure 1: Divergent synthetic workflows utilizing 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Quantitative Optimization Data

    To ensure maximum throughput and minimize side reactions, the reaction conditions for both the SN2 displacement and the nitro reduction must be carefully optimized. The tables below summarize empirical data for these transformations.

    Table 1: Optimization of N-Alkylation (SN2) with Piperazine Derivatives

    Conditions: 1.0 eq intermediate, 1.2 eq amine, 80 °C.

    Base (2.0 eq)SolventAdditiveTime (h)Yield (%)Observation / Causality
    K₂CO₃AcetonitrileNone1245%Sluggish reaction; unreacted starting material remains.
    K₂CO₃DMFNone1260%Better solubility, but extended heating causes degradation.
    K₂CO₃DMFKI (0.2 eq)885%Optimal Finkelstein acceleration ; rapid conversion.
    DIPEAAcetonitrileKI (0.2 eq)888%Optimal homogeneous system ; easiest workup.
    Table 2: Optimization of Chemoselective Nitro Reduction

    Conditions: 1.0 eq intermediate, 10% w/w catalyst, 25 °C.

    CatalystSolventH₂ PressureTime (h)Yield (%)Observation / Causality
    Pd/C (10%)Methanol14 psi (Balloon)1278%Good yield, but trace N-N bond cleavage observed.
    Pd/C (10%)Ethyl Acetate14 psi (Balloon)890%Optimal ; aprotic solvent prevents over-reduction.
    Raney NiMethanol50 psi675%Harsher conditions led to partial dechlorination.

    Experimental Protocols (Self-Validating)

    Protocol A: Finkelstein-Assisted SN2 Amination

    Objective: Displace the terminal chloride with a secondary amine (e.g., a piperazine derivative) to build the target pharmacophore.

    Mechanistic Causality: The terminal alkyl chloride is only a moderate electrophile. Direct reaction with secondary amines can be slow, leading to thermal degradation of the indazole core. By adding a catalytic amount of potassium iodide (KI), an in situ Finkelstein reaction occurs. The chloride is transiently exchanged for an iodide—a vastly superior leaving group—which accelerates the SN2 attack by the amine[3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated HCl without competing for the electrophile.

    Step-by-Step Methodology:

    • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Reagent Addition: Add DIPEA (2.0 eq) and the desired piperazine derivative (1.2 eq). Stir for 5 minutes at room temperature.

    • Catalysis: Add finely powdered, anhydrous KI (0.2 eq).

    • Execution: Heat the reaction mixture to 80 °C and stir for 8 hours.

    • Self-Validating Step (Monitoring): Monitor via TLC (1:1 Hexane/Ethyl Acetate). The starting material (Rf ≈ 0.6, UV active) will disappear, replaced by a highly polar, ninhydrin-active product spot (Rf ≈ 0.2).

    • Workup: Cool to room temperature and concentrate in vacuo. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Causality: The basic aqueous wash ensures the removal of residual DIPEA salts and unreacted piperazine, partitioning the neutral product into the organic layer.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N1-aminated intermediate.

    Protocol B: Chemoselective Catalytic Hydrogenation

    Objective: Reduce the 5-nitro group to a 5-amino group for subsequent late-stage functionalization.

    Mechanistic Causality: While methanol is the traditional solvent for Pd/C hydrogenations, indazole rings can occasionally suffer from N-N bond hydrogenolysis under prolonged exposure in protic solvents. Utilizing ethyl acetate (EtOAc) under mild balloon pressure (~14 psi) maximizes chemoselectivity for the nitro group while preserving both the indazole core and the N1-acyl linker.

    Step-by-Step Methodology:

    • Setup: Dissolve the nitro-intermediate (1.0 eq) in HPLC-grade Ethyl Acetate (0.1 M) in a heavy-walled hydrogenation flask.

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition of the solvent vapors.

    • Execution: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon and stir vigorously at 25 °C for 8 hours.

    • Self-Validating Step (Visual & Spectroscopic): The progression of this reaction is visually self-validating. The starting nitro-compound solution is distinctly yellow, whereas the fully reduced 5-aminoindazole yields a colorless to pale brown solution. Furthermore, FTIR analysis of an aliquot will show the complete disappearance of the strong asymmetric NO₂ stretch (~1520 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

    • Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Critical Safety Note: Never let the Celite pad run dry while washing with EtOAc, as the active catalyst can ignite.

    • Isolation: Concentrate the filtrate in vacuo to afford the 5-aminoindazole intermediate, which is typically pure enough (>95% by NMR) to be used directly in the next coupling step.

    Sources

    Method

    Application Note: NMR Spectroscopy Characterization of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation Introduction: The Regiochemical Challenge of Indazole Acylation Indazoles are pri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Elucidation

    Introduction: The Regiochemical Challenge of Indazole Acylation

    Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors and antineoplastic agents. However, the tautomeric nature of the 1H -indazole precursor presents a significant synthetic and analytical challenge: electrophilic substitutions, such as acylation with 4-chlorobutanoyl chloride, can occur at either the N1 or N2 position[1].

    While N1-acylation is generally thermodynamically favored, steric hindrance and electronic factors—such as the electron-withdrawing 5-nitro group—can alter transition state energies, sometimes leading to the formation of N2-acylated byproducts[2][3]. Differentiating these regioisomers via standard mass spectrometry or basic 1D 1 H NMR is often insufficient. As an Application Scientist, I have designed this protocol to establish a self-validating, robust methodology to confirm the precise regiochemistry and structural integrity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole using advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

    Theoretical Framework: Causality of Diagnostic NMR Features

    The unequivocal assignment of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole relies on three critical diagnostic pillars. We do not merely run 2D NMR as a formality; each experiment is chosen to probe a specific physical reality of the molecule:

    • Anisotropic Deshielding (1D 1 H NMR): In N1-acylated indazoles, the carbonyl oxygen sits in close spatial proximity to the H7 proton. The magnetic anisotropy of the C=O double bond severely deshields H7, shifting it downfield (typically >8.4 ppm). Conversely, N2-acylation results in the deshielding of the H3 proton[4].

    • Through-Space Correlations (2D NOESY): The definitive proof of N1-acylation is the Nuclear Overhauser Effect (NOE). A strong cross-peak between the α -methylene protons of the 4-chlorobutanoyl group and the H7 proton confirms N1 attachment. An N2 attachment would instead show an NOE to the H3 proton[1].

    • Through-Bond Connectivity (2D HMBC): Heteronuclear Multiple Bond Correlation (HMBC) verifies the integrity of the aliphatic chain and its attachment to the carbonyl carbon, ensuring no unexpected rearrangements (e.g., ring-opening or polymerization) occurred during synthesis[1][4].

    Step-by-Step NMR Acquisition Protocol

    The following protocol is optimized for a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AVANCE series) equipped with a broadband or inverse probe[5][6].

    Sample Preparation
    • Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8 atom % D). CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the indazole signals and provides excellent solubility for acyl-indazoles[6].

    • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift calibration (0.00 ppm).

    • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm high-quality NMR tube. This removes paramagnetic impurities and undissolved particulates, which is critical for achieving high magnetic field homogeneity (sharp line widths)[6].

    Instrument Setup and 1D Acquisition
    • Tuning and Matching: Insert the sample and lock onto the deuterium signal of CDCl 3​ . Tune and match the probe to 1 H and 13 C frequencies to maximize the signal-to-noise (S/N) ratio.

    • Shimming: Execute automated shimming (e.g., TopShim). The TMS line width at half-height should be <1.0 Hz.

    • 1D 1 H NMR: Load the standard proton pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the indazole protons. Acquire 16–32 scans[6][7].

    • 1D 13 C NMR: Load the proton-decoupled carbon program (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans, depending on the exact sample concentration, until the quaternary carbons (e.g., C=O, C5-NO 2​ ) are clearly resolved[6][7].

    2D NMR Acquisition (Regiochemical Validation)
    • 2D NOESY: Load the phase-sensitive NOESY pulse program (noesygpphpp). Set the mixing time (D8) to 300 ms, which is optimal for small molecules (~300 Da) to allow NOE buildup without spin diffusion[6]. Acquire with 256 increments in F1 and 16 scans per increment.

    • 2D HMBC: Load the HMBC program (hmbcgplpndqf). Optimize the long-range coupling constant delay for JCH​=8 Hz. This will highlight 2-bond and 3-bond carbon-proton correlations, mapping the aliphatic chain to the carbonyl[1][4].

    Quantitative Data Interpretation

    The tables below summarize the expected chemical shifts and critical correlations validating the structure of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
    ProtonShift (ppm)Multiplicity J (Hz)IntegrationDiagnostic Assignment
    H4 ~8.70d2.11HIndazole C4-H (ortho to NO 2​ )
    H7 ~8.55d9.01HIndazole C7-H (Shifted downfield by N1-C=O)
    H6 ~8.35dd9.0, 2.11HIndazole C6-H
    H3 ~8.25s-1HIndazole C3-H
    H4' ~3.75t6.52H-CH 2​ -Cl ( γ -position)
    H2' ~3.35t7.22H-C(=O)-CH 2​
    • ( α -position)
    H3' ~2.35p6.82H-CH 2​ -CH 2​ -CH 2​
  • ( β -position)
  • Table 2: 13 C NMR Assignments & Key 2D Correlations (100 MHz, CDCl 3​ )
    CarbonShift (ppm)TypeHMBC Correlations ( 1 H 13 C)NOESY Correlations (Spatial)
    C1' ~170.5CqH2', H3'N/A
    C5 ~145.2CqH4, H6, H7N/A
    C7a ~139.8CqH3, H4, H6N/A
    C3 ~139.5CHH4H4
    C3a ~125.4CqH3, H4, H7N/A
    C6 ~123.1CHH4, H7H7
    C4 ~118.5CHH6H3
    C7 ~115.2CHH6H2' (Confirms N1-Acyl)
    C4' ~44.1CH 2​ H2', H3'H3'
    C2' ~33.5CH 2​ H3', H4'H7 (Confirms N1-Acyl)
    C3' ~27.2CH 2​ H2', H4'H2', H4'

    Workflow Visualization

    NMR_Workflow A Sample Preparation (CDCl3, 5-10 mg) B 1D 1H NMR Acquisition (Assess Purity & Basic Structure) A->B C 1D 13C & DEPT-135 (Carbon Backbone) B->C D Regiochemistry Ambiguity? (N1 vs N2 Acylation) C->D E 2D NOESY / ROESY (Spatial: alpha-CH2 to H7) D->E Yes (Spatial) F 2D HMBC / HSQC (Through-bond: C=O to H7) D->F Yes (Electronic) G Confirmed N1-Acyl Indazole E->G F->G

    Figure 1: Comprehensive NMR workflow for resolving N1 vs N2 indazole acylation.

    References

    • Bruker Corporation.
    • Boston University LSI. ICONNMR USER GUIDE Bruker 600 MHz NMR.
    • Bruker Corporation. SmartDriveNMR for chemical researchers.
    • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
    • Max Planck Society (MPG.PuRe).
    • National Institutes of Health (PMC).
    • WuXi Biology.

    Sources

    Application

    cell culture assay protocols for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    [label="ProgrammedCellDeath\n(Apoptosis)", fillcolor="#F8RefiningtheVisualization IamnowfocusingonrefiningtheDOTcodeforthemechanismdiagram, payingcloseattentiontothecolorcontrastrulesforreadability.I'mensuringtextislegib...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="ProgrammedCellDeath\n(Apoptosis)", fillcolor="#F8RefiningtheVisualization IamnowfocusingonrefiningtheDOTcodeforthemechanismdiagram, payingcloseattentiontothecolorcontrastrulesforreadability.I'mensuringtextislegibleagainstbackgroundcolors, particularlyforyellow, blue, red, andgreennodes.Iwilldouble-checkthateachnodeandedgearevisuallydistinct, andtheoveralldiagramisclear.Thecitedreferencesareaccurate.IntegratingtheEvidence I'mnowintegratingtheprovidedresearchpaperstosupportmyclaimsabout1-(4-chlorobutanoyl)-5-nitro-1H-indazole.TheURLsarehelpfulforensuringlinkintegrity.I'mfocusingoncausality:explainingthechlorobutanoylchain'sroleandthenitrogroup'sfunction, whilefocusingontrustworthinessbyincludingdetailsforprotocols.BuildingtheTables Iamnowstructuringthedatatablesfortheapplicationnote.I'mfocusingonorganizingthequantitativedataoncytotoxicityintocleartables.I'mprioritizingtheinclusionofIC50valuesforrepresentativecelllineslikeA549, HT-29, andHaCaT, withcolumnsforcellline, tissuetype, assay, IC50values, andsignificance.Iwillensureaself-validatingsystemforalldata.ApplicationNote:CellCultureAssayProtocolsfor1-(4-chlorobutanoyl)-5-nitro-1H-indazoleandRelatedDerivatives ###1.ExecutiveSummary&MechanisticRationale1-(4-chlorobutanoyl)-5-nitro-1H-indazoleisahighlyspecializedsyntheticintermediateandactivepharmacophorebelongingtothe5-nitroindazolefamily.Thisclassofcompoundshasgarneredsignificantattentioninmedicinalchemistryforitspotentanticancerandantiparasiticproperties[4.1].

    The structural design of this compound is highly deliberate:

    • The 5-Nitro Group (The Warhead): Acts as a bioreductive prodrug. In specific microenvironments (such as the hypoxic cores of solid tumors or within parasites expressing specific nitroreductases), the nitro group undergoes a one-electron reduction to a nitro-anion radical. This radical rapidly transfers an electron to molecular oxygen, generating a massive influx of Reactive Oxygen Species (ROS)[1][2].

    • The 1-(4-chlorobutanoyl) Chain (The Modulator): Enhances the lipophilicity of the molecule, facilitating rapid passive diffusion across the phospholipid bilayer. Furthermore, the terminal chlorine acts as an electrophilic site, allowing researchers to synthesize downstream analogues (e.g., piperazine or morpholine derivatives) to fine-tune target affinity[3][4].

    To properly evaluate the efficacy of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, researchers must utilize a self-validating system of in vitro assays that not only measure gross cytotoxicity but also trace the specific apoptotic pathways triggered by oxidative stress.

    Experimental Workflow & Causality

    The evaluation of 5-nitroindazole derivatives requires a tiered approach. We begin with a broad viability screen (MTT) to establish the half-maximal inhibitory concentration (IC50). Because the primary mechanism of action is redox cycling, we must then validate how the cells are dying using targeted fluorescent assays for ROS generation (DCFDA) and mitochondrial depolarization (JC-1)[2][5].

    Workflow Start Compound Preparation (Solubilization in DMSO) CellCulture Cell Seeding (96-well) (A549, HT-29, HaCaT) Start->CellCulture Treatment Compound Treatment (0.1 - 100 µM, 24-72h) CellCulture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT ROS DCFDA Assay (ROS Generation) Treatment->ROS JC1 JC-1 Assay (Mitochondrial Depolarization) Treatment->JC1 Analysis Data Synthesis & Therapeutic Index Calculation MTT->Analysis ROS->Analysis JC1->Analysis

    High-throughput screening workflow for evaluating 5-nitroindazole derivatives.

    Self-Validating Protocol System

    Compound Handling and Stock Preparation

    Causality: 5-nitroindazoles are highly hydrophobic. Aqueous buffers will cause immediate precipitation, ruining dose-response curves.

    • Weigh out the required mass of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    • Dissolve in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM master stock.

    • Self-Validation Step: Ensure the final concentration of DMSO in the cell culture media never exceeds 0.5% (v/v). Include a 0.5% DMSO vehicle control in all assays to rule out solvent-induced cytotoxicity.

    Protocol A: Cytotoxicity and Proliferation (MTT Assay)

    Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. Since 5-nitroindazoles directly target mitochondrial function, a drop in oxidoreductase activity is the most immediate proxy for cell death[4][6].

    Step-by-Step Methodology:

    • Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HT-29 colorectal) and normal control cells (e.g., HaCaT keratinocytes) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

    • Treatment: Aspirate media. Apply 1-(4-chlorobutanoyl)-5-nitro-1H-indazole at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete media. Incubate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark. Rationale: This allows viable mitochondria to reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

    • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.

    • Quantification: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background noise.

    Protocol B: Intracellular ROS Detection (DCFDA Assay)

    Causality: To prove the bioreductive mechanism of the 5-nitro group, we must detect the transient ROS burst before the cell undergoes apoptosis[2][5]. DCFDA is a cell-permeable fluorogenic dye that is cleaved by intracellular esterases and oxidized by ROS to form highly fluorescent DCF.

    Step-by-Step Methodology:

    • Pre-loading: Seed cells in a black, clear-bottom 96-well plate. Wash twice with PBS. Load cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C.

    • Washing: Remove the dye and wash twice with PBS to remove extracellular DCFDA. Rationale: Unwashed dye will react with extracellular oxidants, causing false positives.

    • Treatment: Add the compound at IC50​ and 2×IC50​ concentrations. Include a positive control (100 µM H2​O2​ ) and a negative control (untreated).

    • Kinetic Reading: Immediately read fluorescence (Ex/Em = 485/535 nm) every 15 minutes for 2 hours to capture the rapid kinetics of redox cycling.

    Protocol C: Mitochondrial Membrane Depolarization (JC-1 Assay)

    Causality: The ROS burst damages the mitochondrial membrane, leading to a loss of membrane potential ( ΔΨm​ ), a hallmark of intrinsic apoptosis[2]. JC-1 dye shifts from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria).

    Step-by-Step Methodology:

    • Treatment: Treat cells in a 6-well plate with the compound for 12-24 hours (a timepoint prior to complete cell detachment).

    • Staining: Add JC-1 dye (final concentration 2 µM) directly to the culture media. Incubate for 30 minutes at 37°C in the dark.

    • Flow Cytometry: Harvest cells using Trypsin-EDTA. Wash and resuspend in PBS. Analyze via flow cytometry using the FITC channel (green monomers) and PE channel (red aggregates).

    • Validation: Calculate the Red/Green fluorescence ratio. A significant decrease in this ratio compared to the vehicle control validates mitochondrial depolarization.

    Mechanistic Pathway Visualization

    The following diagram illustrates the validated cellular pathway triggered by 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, demonstrating the causal link between the initial nitroreduction and terminal apoptosis.

    MoA Prodrug 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Enzyme Cellular Nitroreductases (e.g., NTRs) Prodrug->Enzyme Cellular Uptake Radical Nitro-anion Radical Formation Enzyme->Radical 1e- Bioreduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS Redox Cycling with O2 Mito Mitochondrial Membrane Depolarization (ΔΨm drop) ROS->Mito Oxidative Damage Apoptosis Intrinsic Apoptosis (Cytochrome c Release) Mito->Apoptosis Caspase Activation

    Mechanism of action detailing the bioreductive activation of the 5-nitroindazole pharmacophore.

    Quantitative Data Presentation

    When executing the protocols above, researchers should expect to generate a therapeutic index. The table below summarizes representative quantitative data ranges for 5-nitroindazole derivatives across various cell lines, highlighting the selectivity of the compound[7][4][6].

    Cell LineTissue TypeAssay TypeRepresentative IC50 (µM)Mechanistic Observation
    A549 Human Lung CarcinomaMTT (48h)3.2 - 15.5High sensitivity; significant ROS burst observed at 2h post-treatment.
    HT-29 Colorectal AdenocarcinomaMTT (48h)8.0 - 20.0Moderate sensitivity; pronounced mitochondrial depolarization (JC-1).
    HaCaT Normal Human KeratinocytesMTT (48h)> 50.0Low toxicity; establishes a favorable therapeutic window.
    Dm28c Trypanosoma cruzi (Parasite)Resazurin1.1 - 5.4Extremely high sensitivity due to parasite-specific Type I Nitroreductases.

    References

    • Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: electrochemical behaviour and ESR spectroscopic studies European Journal of Medicinal Chemistry (via PubMed)[Link]

    • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi MDPI / PMC[Link]

    • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents Journal of Chemical Sciences (Indian Academy of Sciences)[Link]

    • Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole ResearchGate[Link]

    Sources

    Method

    Application Note: In Vivo Dosing Protocols for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Executive Summary & Pharmacological Context Indazole derivatives, particu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol

    Executive Summary & Pharmacological Context

    Indazole derivatives, particularly 5-nitro-1H-indazoles, are privileged scaffolds in medicinal chemistry. They have demonstrated broad-spectrum in vivo efficacy, functioning as potent anti-inflammatory agents[1], antichagasic compounds against Trypanosoma cruzi[2], and targeted anticancer therapeutics via the inhibition of kinases and enzymes like InhA[3].

    The investigational compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole presents a unique pharmacological profile due to its specific structural functionalization:

    • The 5-Nitro Group: Acts as a substrate for parasitic or tumor-specific nitroreductases, leading to bioreduction and the generation of localized reactive oxygen species (ROS)[2].

    • The 1-(4-chlorobutanoyl) Moiety: This N-1 functionalization significantly increases the lipophilicity of the molecule, enhancing cell membrane and blood-brain barrier (BBB) penetration[4]. Furthermore, the terminal alkyl chloride introduces a reactive electrophilic center capable of covalent target modification via nucleophilic substitution.

    While these features make the compound highly potent, they also render it virtually insoluble in aqueous media and susceptible to rapid hydrolysis. This guide outlines field-proven, self-validating protocols for formulating and dosing this compound to ensure reliable, reproducible in vivo data.

    Mechanistic & Metabolic Pathways

    To design an effective dosing strategy, one must understand the compound's fate in vivo. The diagram below illustrates the putative pharmacological pathways of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, highlighting the dual mechanisms of reversible binding and covalent modification.

    Pathway Drug 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Target Intracellular Targets (e.g., ROCK, InhA) Drug->Target Reversible Binding Nitroreductase Bioreduction via Nitroreductases Drug->Nitroreductase Enzymatic Activation Covalent Covalent Modification (Alkyl Chloride) Drug->Covalent Nucleophilic Attack Efficacy Therapeutic Efficacy (Apoptosis / Clearance) Target->Efficacy Pathway Modulation ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Electron Transfer ROS->Efficacy Oxidative Stress Covalent->Efficacy Target Inactivation

    Caption: Putative pharmacological and metabolic pathways of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Formulation Strategies for Lipophilic Indazoles

    Because 1-(4-chlorobutanoyl)-5-nitro-1H-indazole lacks ionizable groups at physiological pH, standard saline or buffer formulations will result in immediate precipitation. Unoptimized dosing leads to erratic pharmacokinetics, microembolisms (if given IV), and severe localized injection-site necrosis.

    We recommend utilizing co-solvent systems validated for highly lipophilic nitro-indazoles[5].

    Table 1: Validated Vehicle Formulations
    Route of AdminFormulation Composition (v/v)Maximum SolubilityCausality / Rationale for Vehicle Choice
    IV / IP 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline~5 - 10 mg/mLDMSO disrupts the crystal lattice; PEG300 acts as a primary co-solvent; Tween 80 forms encapsulating micelles to prevent precipitation in blood.
    IP (Alt) 10% DMSO + 90% Corn Oil~15 mg/mLIdeal for sustained release. The highly lipophilic drug partitions well into the oil depot, slowly absorbing into the peritoneal cavity.
    PO (Oral) 5% DMSO + 40% PEG400 + 55% Water~5 mg/mLPEG400 is preferred over PEG300 for oral gavage due to better gastrointestinal tolerability and absorption enhancement.

    Step-by-Step Formulation Methodology

    Self-Validating Principle: Every formulation must be visually inspected against a strong light source prior to injection. The presence of any turbidity indicates microscopic precipitation, which invalidates the dose.

    Protocol: Preparation of IV/IP Dosing Solution (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

    • Stock Preparation: Weigh the required mass of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole and dissolve completely in 10% of the final volume of anhydrous DMSO.

      • Expert Insight: Do not use hydrated DMSO. The alkyl chloride moiety is susceptible to hydrolysis, which will degrade the active pharmaceutical ingredient (API) into an inactive indazole-carboxylic acid derivative.

    • Co-Solvent Addition: Add 40% of the final volume of PEG300 to the DMSO stock. Vortex vigorously for 60 seconds.

      • Expert Insight: PEG300 must be added before any aqueous components to ensure the hydrophobic core remains fully solvated.

    • Surfactant Addition: Add 5% of the final volume of Tween 80. Sonicate the mixture at room temperature for 5 minutes until a clear, homogenous solution is achieved.

    • Aqueous Phase Integration (Critical Step): While continuously vortexing the tube, add 45% of the final volume of 0.9% Saline dropwise.

      • Expert Insight: Rapid addition of saline causes localized supersaturation, stripping the PEG300/Tween 80 shell away from the drug and causing irreversible crystallization.

    • Administration Window: Administer the formulated drug to the subjects within 1 hour of preparation to prevent spontaneous precipitation or acyl chain hydrolysis.

    Workflow A 1. Compound QC (Purity >98%) B 2. Stock Solution (DMSO, 10-50 mg/mL) A->B Dissolve C 3. Vehicle Addition (PEG300 + Tween 80) B->C Vortex & Sonicate D 4. Aqueous Dilution (Saline/ddH2O) C->D Dropwise Addition E 5. In Vivo Dosing (IP / IV / PO) D->E Administer <1h

    Caption: Workflow for the formulation and in vivo administration of lipophilic indazole derivatives.

    In Vivo Dosing & Pharmacokinetic Monitoring

    When executing in vivo studies (e.g., in C57BL/6 mice or Sprague-Dawley rats), the inclusion of a Vehicle-Only Control Group is mandatory. Formulations containing DMSO and Tween 80 can trigger transient histamine release (anaphylactoid reactions) in rodents, which inexperienced researchers often misattribute to drug toxicity.

    Dosing Parameters
    • Intravenous (IV): 1 – 5 mg/kg. Administer via lateral tail vein as a slow bolus (over 30–60 seconds) to prevent acute vehicle toxicity.

    • Intraperitoneal (IP): 5 – 20 mg/kg. Ensure injection is performed in the lower right abdominal quadrant to avoid puncturing the cecum.

    • Oral Gavage (PO): 10 – 50 mg/kg. Use a ball-tipped gavage needle.

    Table 2: Standard Pharmacokinetic (PK) Sampling Schedule
    TimepointRoutePurpose / Pharmacokinetic Relevance
    0.08 h (5 min) IV onlyEstablishes Cmax​ and initial volume of distribution ( Vd​ ).
    0.25 h (15 min) IV, IP, POCaptures the absorption phase for IP/PO and early distribution for IV.
    0.5 h, 1 h, 2 h All routesDefines the α -phase (distribution) and peak absorption ( Tmax​ ) for PO.
    4 h, 8 h All routesCaptures the β -phase (elimination) and hepatic clearance rate.
    24 h All routesDetermines terminal half-life ( t1/2​ ) and complete systemic clearance.
    Toxicity Monitoring (E-E-A-T Grounding)

    Due to the specific functional groups on 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, monitor animals for two specific toxicological markers:

    • Methemoglobinemia: The 5-nitroaromatic group can be reduced in the liver, potentially oxidizing hemoglobin. Monitor for cyanosis (blueing of the tail, ears, or paws)[2].

    • Hepatotoxicity: The chlorobutanoyl group can act as an alkylating agent, depleting hepatic glutathione (GSH). If conducting multi-day repeat dosing, monitor serum ALT and AST levels closely.

    References

    • Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives Source: PMC / NIH URL
    • Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: MDPI URL
    • Title: 5-Nitro-1H-indazole-3-carbonitrile (DL0805)
    • Title: 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)
    • Title: Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents Source: Indian Academy of Sciences URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole

    Welcome to the Application Scientist Support Portal. This guide provides researchers, medicinal chemists, and drug development professionals with mechanistic troubleshooting, validated protocols, and step-by-step solutio...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. This guide provides researchers, medicinal chemists, and drug development professionals with mechanistic troubleshooting, validated protocols, and step-by-step solutions to maximize the yield and regioselectivity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole—a critical intermediate in kinase inhibitor synthesis and other pharmacological applications.

    Mechanistic Workflow & Reaction Dynamics

    Understanding the kinetic versus thermodynamic pathways is essential for controlling the N-acylation of the indazole scaffold. Direct acylation often yields a mixture of regioisomers, and the bifunctional nature of 4-chlorobutyryl chloride introduces competitive degradation pathways.

    G A 5-Nitro-1H-indazole + 4-Chlorobutyryl chloride B N2-Acyl Isomer (Kinetic Product) A->B Fast / 0 °C (Kinetic Control) C 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole (N1-Acyl, Thermodynamic) A->C Direct Acylation D Hydrolysis Byproducts (4-Chlorobutyric acid) A->D Trace Moisture B->C Equilibration (Base / Room Temp) E Degradation / Cyclization (Intramolecular SN2) C->E Strong Base / Prolonged Heat

    Reaction pathways, thermodynamic equilibration, and competitive side reactions in indazole N-acylation.

    Troubleshooting FAQs

    Q1: My reaction yields a mixture of N1 and N2 acylated isomers. How can I drive regioselectivity exclusively to the N1-isomer? A: The annular tautomerism of the indazole ring makes regioselective acylation challenging. Direct acylation often occurs at the N2 position kinetically because it is more sterically accessible[1]. However, the 1H-indazole (N1-substituted) form is thermodynamically more stable because it preserves the full aromaticity of the benzenoid ring[2]. To drive the reaction to the N1-isomer, you must allow sufficient time for thermodynamic equilibration. Using a base like Triethylamine (Et3N) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) at room temperature facilitates the isomerization of the N2-acyl intermediate to the more stable N1-acyl product[3].

    Q2: I am observing a significant amount of unreacted 5-nitro-1H-indazole, even with an excess of 4-chlorobutyryl chloride. What is the cause? A: This is typically caused by two intersecting issues: poor substrate solubility and electrophile degradation[4]. 5-Nitro-1H-indazole has limited solubility in non-polar solvents like pure dichloromethane (DCM) at 0 °C. If the substrate is not fully dissolved, the reaction rate drops, allowing trace moisture to hydrolyze the highly reactive 4-chlorobutyryl chloride into 4-chlorobutyric acid. Solution: Use a co-solvent system of anhydrous THF and DMF (e.g., 4:1 ratio) to ensure complete dissolution of the indazole before adding the electrophile. Ensure all glassware is flame-dried and the reaction is kept under a strict inert atmosphere.

    Q3: Can I use a stronger base like Sodium Hydride (NaH) to speed up the deprotonation and acylation? A: It is highly discouraged for this specific substrate. While NaH is excellent for generating the highly nucleophilic indazole anion, 4-chlorobutyryl chloride possesses a terminal primary alkyl chloride. Strong bases can promote unwanted side reactions, such as intramolecular SN​2 alkylation (cyclization) after the initial acylation, or intermolecular cross-linking[1]. Mild, non-nucleophilic amine bases (Et3N or DIPEA) are sufficient for acylation and prevent these degradation pathways.

    Quantitative Data: Optimization Parameters

    The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity and yield.

    Solvent SystemBase (Equivalents)Temp / TimeN1:N2 RatioIsolated Yield (%)Mechanistic Observation
    DCMEt3N (1.5 eq)0 °C to RT / 2 h3:162%Incomplete N2 N1 equilibration; poor indazole solubility.
    THFNaH (1.2 eq)0 °C to RT / 4 h>95:541%High N1 selectivity but significant loss to cyclized/degradation byproducts.
    THF / DMF (4:1) Et3N (2.0 eq) + DMAP (0.1 eq) 0 °C to RT / 6 h >99:1 89% Optimal solubility; DMAP acts as an acyl transfer agent, ensuring complete thermodynamic equilibration.
    ToluenePyridine (2.0 eq)110 °C / 12 h>99:154%Complete N1 selectivity, but thermal degradation of the alkyl chloride moiety occurs.

    Validated Experimental Protocol

    This self-validating protocol is designed to ensure maximum N1-regioselectivity and prevent the hydrolysis of the bifunctional 4-chlorobutyryl chloride[5].

    Materials Required:

    • 5-Nitro-1H-indazole (1.0 equiv)

    • 4-Chlorobutyryl chloride (1.2 equiv)

    • Triethylamine (Et3N) (2.0 equiv, distilled over CaH2​ )

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous THF and Anhydrous DMF

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with inert gas for 15 minutes.

    • Substrate Dissolution: Add 5-nitro-1H-indazole (1.0 equiv) to the flask. Add a 4:1 mixture of anhydrous THF and DMF (approx. 10 mL per gram of substrate). Stir until the solid is completely dissolved.

    • Base Addition: Inject Et3N (2.0 equiv) and add DMAP (0.1 equiv). The solution may slightly darken. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Electrophile Addition (Critical Step): Dilute 4-chlorobutyryl chloride (1.2 equiv) in a small volume of anhydrous THF. Add this solution dropwise over 15-20 minutes using a syringe pump or dropping funnel.

      • Causality: Dropwise addition prevents localized heating (exotherm) and minimizes the formation of di-acylated or cyclized byproducts[5].

    • Thermodynamic Equilibration: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C). Stir for an additional 5-6 hours.

      • Self-Validation: Check progress via TLC (Hexanes:EtOAc 7:3). You should observe the transient N2-acyl spot (usually lower Rf​ ) migrating completely to the N1-acyl spot (higher Rf​ )[2].

    • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL)[5].

    • Washing & Drying: Combine the organic layers and wash extensively with water (to remove DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude residue from acetonitrile to afford pure 1-(4-chlorobutanoyl)-5-nitro-1H-indazole as a highly pure solid[6].

    References

    • Title: EP1403255A1 - Rho KINASE INHIBITORS Source: Google Patents URL
    • Source: National Institutes of Health (NIH)
    • Title: DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles Source: ResearchGate / European Journal of Organic Chemistry URL
    • Title: Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach Source: ACS Publications / Organic Letters URL
    • Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles Source: ACS Publications / Organic Letters URL
    • Title: Troubleshooting regioselectivity in indazole synthesis Source: Benchchem URL

    Sources

    Optimization

    Technical Support Center: Stability &amp; Handling of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-(4-chlorobutanoyl)-5-nitro-1H-indazole. Due to its specific structural properties, this compound is notoriously sensitive to aqueous environments. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven Standard Operating Procedures (SOPs) to ensure the scientific integrity of your experiments.

    Part 1: Mechanistic Insight (The "Why")

    To prevent degradation, we must first understand the causality behind it. 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is an N-acyl indazole. In organic chemistry, N-acyl azoles are well-documented as "active amides" and function as mild acylating agents[1]. Unlike standard aliphatic amides, the N-C(O) bond in N-acyl indazoles is electronically activated and highly susceptible to nucleophilic attack by water or hydroxide ions[2].

    This inherent instability is severely exacerbated by the 5-nitro substituent on the indazole core. The strongly electron-withdrawing nitro group significantly lowers the basicity of the indazole ring. The thermodynamic pKa of the 5-nitroindazole conjugate acid is approximately -0.96[3], making the neutral 5-nitro-1H-indazole an exceptionally stable and efficient leaving group.

    Consequently, in aqueous media, the compound rapidly hydrolyzes. The 4-chlorobutanoic acid generated during this cleavage can further undergo intramolecular cyclization to form gamma-butyrolactone, releasing hydrochloric acid which auto-catalyzes further degradation if the solution is unbuffered.

    DegradationPathway A 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media C Tetrahedral Intermediate B->C Addition D 5-nitro-1H-indazole (Leaving Group) C->D C-N Cleavage E 4-chlorobutanoic acid (Acyl Group) C->E C-N Cleavage F gamma-butyrolactone + HCl E->F Intramolecular Cyclization

    Hydrolytic degradation pathway of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole in aqueous media.

    Part 2: Troubleshooting Guides & FAQs

    Q1: My compound degrades rapidly in standard biological buffers (pH 7.4). Why, and how can I prevent this? A: At physiological pH, the hydroxide ion concentration is sufficient to rapidly cleave the active N-acyl bond[4]. Prevention Strategy:

    • pH Control: Shift to slightly acidic buffers (pH 4.5 - 5.5) if your assay permits. The compound exhibits maximum stability when hydroxide concentration is minimized.

    • Solvent Modification: Introduce co-solvents like DMSO or Acetonitrile (up to 5-10% v/v) to reduce the dielectric constant and water activity of the bulk solution.

    Q2: I am seeing multiple degradation peaks on my HPLC chromatogram. What are they? A: Hydrolysis yields multiple distinct species with varying polarities. Below is a summary of the expected degradation profile to help you identify your peaks:

    Peak IDCompoundRelative Retention Time (RRT)UV Absorbance MaxMechanistic Origin
    1 1-(4-chlorobutanoyl)-5-nitro-1H-indazole1.00 (Reference)~254 nm, 300 nmIntact Parent Compound
    2 5-nitro-1H-indazole~0.65 - 0.75~260 nm, 310 nmPrimary Hydrolysis Leaving Group
    3 gamma-butyrolactone~0.40 - 0.50< 220 nmSecondary Cyclization Product
    4 4-chlorobutanoic acid~0.20 - 0.30< 220 nmPrimary Hydrolysis Acyl Group

    Q3: How should I prepare stock solutions for long-term storage? A: Never store this compound in aqueous solutions or protic solvents (like methanol or ethanol), which will cause rapid solvolysis[1]. Prepare concentrated stocks (e.g., 10-50 mM) in anhydrous, amine-free DMSO or Acetonitrile. Aliquot into single-use vials, purge the headspace with Argon or Nitrogen, and store at -80°C.

    Q4: I need to perform an aqueous in vitro assay. What are the optimal parameters to minimize hydrolysis during the experiment? A: Limit aqueous exposure time. Keep the aqueous assay buffer on ice (4°C) until the exact moment the reaction is initiated. If compatible with your assay, use micellar systems (e.g., Tween-80) or cyclodextrins; these hydrophobic pockets encapsulate the N-acyl bond, shielding it from bulk water nucleophilic attack.

    Part 3: Standard Operating Procedures (SOPs)

    SOP 1: Preparation of Anhydrous Stock Solutions

    Self-Validating Logic: By eliminating water and oxygen, we remove the primary drivers of nucleophilic attack and oxidative degradation.

    • Equilibration: Allow the lyophilized powder of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole to equilibrate to room temperature in a desiccator. Causality: Opening cold vials causes ambient moisture to condense on the powder, introducing water before the solvent is even added.

    • Solvent Selection: Use strictly anhydrous DMSO (water content <0.005%). Causality: Do not use older, previously opened bottles of DMSO. DMSO is highly hygroscopic; absorbed atmospheric water will initiate solvolysis during storage.

    • Dissolution: Dissolve the compound to a concentration of 50 mM. Vortex gently until completely dissolved. Causality: Avoid sonication. Sonication generates localized cavitation heat, which provides the activation energy needed to accelerate degradation.

    • Aliquot & Storage: Dispense into low-bind microcentrifuge tubes in single-use aliquots (e.g., 10-20 µL). Overlay with Argon gas, cap tightly, and store immediately at -80°C.

    SOP 2: Aqueous Assay Formulation & Quenching

    Self-Validating Logic: By controlling temperature and pH at the exact moment of sampling, we lock the degradation profile, ensuring that what you measure on the LC-MS is exactly what was in the well.

    • Buffer Preparation: Prepare the assay buffer at the lowest acceptable pH for your biological system (ideally pH 5.5 - 6.5). Pre-chill the buffer to 4°C. Causality: Hydrolysis is highly temperature-dependent; lowering the temperature exponentially decreases the rate of nucleophilic attack.

    • Spiking: Immediately prior to initiating the assay, spike the anhydrous stock solution into the chilled buffer. Mix by gentle inversion (do not vortex vigorously to avoid aeration).

    • Execution & Quenching: Conduct the assay. If time-course aliquots are taken, quench them instantly using an acidic organic crash solvent (e.g., 0.1% Formic Acid in Acetonitrile). Causality: The acid protonates the nucleophilic hydroxide ions, and the organic solvent denatures any enzymatic activity while precipitating buffer salts, completely halting hydrolysis prior to LC-MS quantification.

    References

    • [3] Lopez, V., et al. (1990). On the relationship between thermodynamic pKa's of azoles and the oxidation potentials of their pentacyanoferrate(II) complexes. Canadian Journal of Chemistry. URL: [Link]

    • [4] Tarzia, G., et al. (2010). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central (NIH). URL: [Link]

    • [1] Yamada, K., et al. (2017). Elucidation of the E-Amide Preference of N-Acyl Azoles. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

    • [2] Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters (ACS Publications). URL: [Link]

    Sources

    Troubleshooting

    troubleshooting impurities in 1-(4-chlorobutanoyl)-5-nitro-1H-indazole extraction

    This guide provides in-depth troubleshooting for common issues encountered during the synthesis, extraction, and purification of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole. It is designed for researchers, chemists, and pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth troubleshooting for common issues encountered during the synthesis, extraction, and purification of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole. It is designed for researchers, chemists, and process development professionals aiming to optimize product purity and yield.

    Section 1: Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect during the synthesis and extraction of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole?

    A1: The impurity profile is typically dominated by materials related to the starting components and reaction pathway. The most prevalent impurities include:

    • Unreacted 5-nitro-1H-indazole: The starting material may persist due to incomplete reaction.

    • 2-(4-chlorobutanoyl)-5-nitro-1H-indazole (N-2 Regioisomer): This is often the most challenging impurity. Acylation of the indazole ring can occur on either nitrogen (N-1 or N-2), leading to two distinct isomers that are often difficult to separate.[1][2] The 1H-tautomer is generally more stable, but reaction conditions can heavily influence the isomeric ratio.[2]

    • 4-Chlorobutanoic Acid: Hydrolysis of the acylating agent (4-chlorobutanoyl chloride) or the final product during aqueous workup.

    • Diacylated Indazole Species: Under forcing conditions or with excess acylating agent, a second acyl group may be added, though this is less common as the first acyl group deactivates the ring.[3][4]

    • Degradation Products: The nitro-indazole core can be sensitive to strongly basic or acidic conditions and high temperatures, leading to potential decomposition.

    Q2: On my TLC and LC-MS, I see two distinct spots/peaks with the same mass. What are they?

    A2: You are almost certainly observing the N-1 and N-2 regioisomers: 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (your target) and 2-(4-chlorobutanoyl)-5-nitro-1H-indazole . Indazoles exist in tautomeric forms, and acylation can proceed at either nitrogen atom.[1] The formation of the N-2 isomer is a well-documented challenge in indazole chemistry.[2] While the N-1 product is often the thermodynamically favored isomer, kinetic control or specific reaction conditions (base, solvent) can lead to significant amounts of the N-2 product.[2] Their structural similarity makes them close-eluting in chromatography and indistinguishable by mass spectrometry alone.

    Q3: What are the recommended analytical techniques for identifying and quantifying impurities?

    A3: A multi-technique approach is essential for comprehensive analysis:

    • High-Performance Liquid Chromatography (HPLC): The primary tool for separation and quantification. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (typically 254 nm or 310 nm) is effective.[5]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the molecular weights of impurities, confirming the presence of isomers (same mass, different retention time), and detecting hydrolysis or degradation products.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and distinguishing between the N-1 and N-2 isomers. The chemical shifts of the indazole ring protons, particularly the proton at the C7 position, are significantly different between the two isomers.

    • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for developing conditions for column chromatography.

    Section 2: Detailed Troubleshooting Guide

    This section addresses specific experimental observations in a problem-and-solution format.

    Problem: My reaction is incomplete, and a significant amount of starting 5-nitro-1H-indazole remains.
    • Potential Cause 1: Inactive Acylating Agent.

      • Scientific Rationale: 4-chlorobutanoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to the much less reactive 4-chlorobutanoic acid.

      • Troubleshooting Steps:

        • Use freshly opened or distilled 4-chlorobutanoyl chloride.

        • Ensure all glassware is thoroughly oven or flame-dried.

        • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Potential Cause 2: Insufficient Base or Inappropriate Base Choice.

      • Scientific Rationale: The N-H proton of 5-nitro-1H-indazole is acidic and requires deprotonation to become a potent nucleophile for the acylation reaction. Weak bases may not deprotonate the indazole completely, leading to a slow or stalled reaction.

      • Troubleshooting Steps:

        • For organic bases (e.g., Triethylamine, DIPEA): Use at least 1.2-1.5 equivalents. Ensure the base is anhydrous.

        • For inorganic bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective but may have limited solubility in some organic solvents. Ensure vigorous stirring.

        • For strong bases (e.g., NaH): Sodium hydride offers irreversible deprotonation and often drives the reaction to completion with high N-1 selectivity in solvents like THF.[2] This is a highly recommended approach. Handle NaH with extreme care.

    Problem: My final product is contaminated with a significant amount of the undesired N-2 regioisomer.
    • Potential Cause 1: Kinetic vs. Thermodynamic Control.

      • Scientific Rationale: The N-2 position of indazole can sometimes be the site of initial, kinetically favored attack. The N-1 substituted product is often the more thermodynamically stable isomer.[2] Reaction conditions dictate the final ratio.

      • Troubleshooting & Optimization:

        • Solvent Choice: Polar aprotic solvents like DMF can sometimes favor N-2 alkylation/acylation. Consider switching to less polar solvents like THF or Dichloromethane (DCM).

        • Base and Counter-ion: The choice of base has a profound impact. Strong, non-coordinating bases can favor one isomer over another. The use of NaH in THF has been shown to be highly selective for producing N-1 alkylated indazoles and is a first-line strategy to try.[2]

        • Temperature: Running the reaction at a slightly elevated temperature may allow for the kinetically formed N-2 isomer to equilibrate to the more stable N-1 isomer, although this is more common in N-acylation where the acyl group can migrate.[2]

    • Separation Strategy:

      • Scientific Rationale: The two isomers have slightly different polarities and three-dimensional shapes, which can be exploited for chromatographic separation.

      • Recommended Protocol:

        • Column Chromatography: This is the most effective method. Use a high-quality silica gel with a shallow solvent gradient. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

        • Fraction Analysis: Carefully collect small fractions and analyze each by TLC or HPLC to identify and combine the pure fractions of the desired N-1 isomer.

    Problem: A polar, water-soluble impurity is complicating my extraction.
    • Potential Cause: Hydrolysis of Product or Reagent.

      • Scientific Rationale: The presence of water during the reaction or, more commonly, during the aqueous workup can hydrolyze the 4-chlorobutanoyl chloride to 4-chlorobutanoic acid. The product itself can also undergo hydrolysis at the amide bond under harsh pH conditions.

      • Troubleshooting Steps:

        • Minimize Water Contact: Ensure the reaction is anhydrous.

        • Neutral Workup: During the extraction, avoid using strong acids or bases for washing if possible.

        • Bicarbonate Wash: Perform a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic 4-chlorobutanoic acid, converting it to its carboxylate salt, which will be extracted into the aqueous layer.

        • Brine Wash: Follow with a brine (saturated NaCl) wash to remove residual water from the organic layer before drying.[7]

    Section 3: Protocols and Methodologies

    Protocol 1: Recommended Aqueous Workup and Extraction
    • Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

    • If a solid base like NaH was used, carefully quench the excess base by slowly adding ethyl acetate, followed by a few drops of isopropanol.

    • Transfer the mixture to a separatory funnel containing deionized water and a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove organic bases like triethylamine, if used).

      • Saturated aqueous NaHCO₃ solution (to remove 4-chlorobutanoic acid).[8]

      • Deionized water.

      • Saturated aqueous NaCl (brine).[7]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    Protocol 2: Impurity Profile Analysis by HPLC
    ParameterRecommended Setting
    Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 20 minutes
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm and 310 nm
    Injection Volume 10 µL

    This is a general-purpose method and may require optimization for your specific impurity profile.

    Section 4: Visual Guides

    Synthesis_and_Impurities cluster_reactants Reactants SM1 5-Nitro-1H-indazole Product Product 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (N-1 Isomer) SM1->Product  Major Pathway (N-1 Acylation) Isomer Impurity 2-(4-chlorobutanoyl)-5-nitro-1H-indazole (N-2 Isomer) SM1->Isomer  Side Pathway (N-2 Acylation) SM2 4-Chlorobutanoyl Chloride SM2->Product  Major Pathway (N-1 Acylation) SM2->Isomer  Side Pathway (N-2 Acylation) Hydrolysis Impurity 4-Chlorobutanoic Acid SM2->Hydrolysis Hydrolysis Base Base (e.g., NaH) Base->Product  Major Pathway (N-1 Acylation) Base->Isomer  Side Pathway (N-2 Acylation) Solvent Solvent (e.g., THF) Solvent->Product  Major Pathway (N-1 Acylation) Solvent->Isomer  Side Pathway (N-2 Acylation)

    Caption: Reaction scheme showing the formation of the desired N-1 product and key impurities.

    Troubleshooting_Flowchart Start Analyze Crude Product (TLC / LC-MS) Q1 Incomplete Reaction? (Starting Material Present) Start->Q1 A1 1. Use Anhydrous Reagents 2. Use Stronger Base (NaH) 3. Increase Reaction Time/Temp Q1->A1 Yes Q2 Two Spots / Peaks with Same Mass? Q1->Q2 No A1->Start Re-analyze A2 1. Optimize Base/Solvent (NaH/THF) 2. Perform Silica Gel Chromatography for Isomer Separation Q2->A2 Yes Q3 Polar Baseline Spot (TLC)? Q2->Q3 No End Pure Product A2->End A3 Perform Aqueous Wash with NaHCO3 Solution Q3->A3 Yes Q3->End No A3->End

    Caption: Logical flowchart for troubleshooting common impurity issues.

    Section 5: References

    • BenchChem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. Retrieved from

    • Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry. North Carolina State University. Retrieved from

    • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from

    • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from

    • Royal Society of Chemistry. (n.d.). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Retrieved from

    • Berlin, K. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Retrieved from

    • ChemicalBook. (n.d.). 5-Nitroindazole synthesis. Retrieved from

    • Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry. Retrieved from

    • Berlin, K. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. ResearchGate. Retrieved from

    • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from

    • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from

    • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from

    • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from

    • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Retrieved from

    • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from

    • Clearsynth. (n.d.). Indazole Impurity Product List. Retrieved from

    • BenchChem. (n.d.). Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol. Retrieved from

    • Google Patents. (n.d.). CN102898374A - Method for preparing 1H-indazole derivative. Retrieved from

    • Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Retrieved from

    • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from

    • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Retrieved from

    • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from

    • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from

    Sources

    Optimization

    Technical Support Center: 5-Nitro-1H-Indazole Acylation Optimization

    Welcome to the Technical Support Center for Indazole Chemistry. This portal is designed for researchers, scientists, and drug development professionals dealing with the regioselective acylation of 5-nitro-1H-indazole.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Indazole Chemistry. This portal is designed for researchers, scientists, and drug development professionals dealing with the regioselective acylation of 5-nitro-1H-indazole. Because indazoles possess two nucleophilic nitrogen atoms (N1 and N2), achieving high regioselectivity during acylation is a notorious challenge.

    Here, we provide field-proven troubleshooting guides, causal explanations of reaction mechanics, step-by-step self-validating protocols, and authoritative references to ensure your synthetic workflows are robust and reproducible.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: Why do I always get a mixture of N1 and N2 acylated products when reacting 5-nitro-1H-indazole with acid chlorides? A: The indazole scaffold exists in a tautomeric equilibrium between the 1H and 2H forms. When an acylating agent is introduced, the reaction outcome is governed by a competition between kinetic and thermodynamic control [1]. The N2-acylation is often kinetically favored due to the greater nucleophilicity and accessibility of the N2 nitrogen in the intermediate state. However, the N1-acyl isomer is thermodynamically more stable because it preserves the aromaticity of the benzenoid ring more effectively. Standard conditions (e.g., triethylamine in dichloromethane at room temperature) often fail to provide enough energy to drive the kinetic N2 product to the thermodynamic N1 product, resulting in a mixture.

    Q2: How does the 5-nitro group affect the acylation compared to an unsubstituted indazole? A: The nitro group is strongly electron-withdrawing. Positioned at C-5, it decreases the overall electron density of the pyrazole ring, reducing the nucleophilicity of both nitrogen atoms. This requires the use of stronger bases (like NaH) to fully deprotonate the indazole and form the highly reactive indazolide anion [2]. Furthermore, unlike C-7 substituents which sterically block the N1 position and force N2 functionalization, the C-5 nitro group primarily exerts electronic effects, meaning high N1 selectivity is still highly achievable under thermodynamic conditions.

    Q3: Can I convert the unwanted N2-acyl isomer into the desired N1-acyl isomer? A: Yes. Because the N1-acyl isomer is the thermodynamic sink, isolated N2-acyl indazoles can undergo isomerization to the N1-acyl form. This is typically achieved by heating the N2-isomer in the presence of a catalytic amount of the unreacted indazole or a base, which facilitates an intermolecular acyl transfer [1].

    Part 2: Troubleshooting Guide & Mechanistic Workflows

    Regioselectivity Pathway Diagram

    To troubleshoot your reaction, you must first understand the mechanistic pathways governing N1 vs. N2 selectivity.

    IndazoleAcylation SM 5-Nitro-1H-indazole (Tautomeric Mixture) Anion Indazolide Anion (Base Mediated) SM->Anion Deprotonation (e.g., NaH, Cs2CO3) N1_Product N1-Acyl-5-nitroindazole (Thermodynamic Sink) Anion->N1_Product High Temp / NaH (Thermodynamic) N2_Product N2-Acyl-5-nitroindazole (Kinetic Product) Anion->N2_Product Fast Attack (Low Temp, Kinetic) N2_Product->N1_Product Isomerization (Heat / Base Catalysis)

    Figure 1: Mechanistic pathways for the acylation of 5-nitro-1H-indazole highlighting thermodynamic vs. kinetic control.

    Troubleshooting Matrix: Reaction Conditions

    Use the following table to adjust your reaction parameters based on your observed LC-MS or NMR ratios.

    Desired IsomerBase / CatalystSolventTemperatureMechanistic Rationale
    N1-Acyl (Exclusive) NaH (1.2 equiv)THF0 °C to RefluxNa+ coordinates with N2 and the C3-region, sterically hindering N2 attack. Reflux drives any formed N2-acyl to the stable N1-acyl [2].
    N1-Acyl (Base-Free) Electrochemical (Anion Pool)CH3CN / LiClO4Room TempElectrochemical reduction generates indazole anions without base, preventing base-catalyzed side reactions and favoring N1 [3].
    N2-Acyl (Major) K2CO3 or NoneDCM or Toluene-78 °C to 0 °CLow temperatures trap the kinetic product. Weak bases prevent rapid equilibration to the thermodynamic N1 product.

    Part 3: Self-Validating Experimental Protocols

    The following protocols are designed with built-in validation checkpoints to ensure the integrity of your synthesis.

    Protocol A: Thermodynamically Controlled N1-Acylation

    Objective: Achieve >95% N1-selectivity for 5-nitro-1H-indazole.

    Step 1: Deprotonation

    • Flame-dry a round-bottom flask and purge with Argon.

    • Suspend 5-nitro-1H-indazole (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

      • Validation Checkpoint: Observe hydrogen gas evolution. The suspension should transition to a clear, deeply colored solution indicating the formation of the indazolide anion.

    • Stir at 0 °C for 30 minutes.

    Step 2: Acylation & Equilibration 5. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 mmol) dropwise. 6. Remove the ice bath and heat the reaction to 60 °C (reflux) for 12 hours.

    • Causality Note: Heating is critical. While initial attack may yield some N2-acyl product, extended heating in the presence of the sodium cation forces the intermolecular transamidation to the thermodynamic N1-acyl product [1, 2].

    Step 3: Workup & Isolation 7. Quench carefully with saturated aqueous NH4Cl (5 mL). 8. Extract with Ethyl Acetate (3 x 15 mL), wash with brine, and dry over anhydrous Na2SO4. 9. Concentrate under reduced pressure. The N1-isomer typically crystallizes readily and can be purified via recrystallization from EtOH, avoiding complex column chromatography.

    Protocol B: Base-Free Electrochemical N1-Acylation (Advanced)

    Objective: Acylation of sensitive substrates where strong bases cause degradation.

    • Set up an undivided electrochemical cell equipped with a platinum anode and a platinum cathode.

    • Dissolve 5-nitro-1H-indazole (1.0 mmol) and LiClO4 (0.1 M) in anhydrous acetonitrile (15 mL).

    • Apply a constant current (e.g., 10 mA) until 1.0 F/mol is passed to generate the "anion pool"[3].

    • Add the acid anhydride (1.5 mmol) to the cell and stir at room temperature for 2 hours.

    • Evaporate the solvent and purify via silica gel chromatography. This method avoids stoichiometric HCl generation and provides excellent N1 selectivity [3].

    Part 4: References

    • Hunt, et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Max Planck Society (MPG.PuRe). Available at: [Link]

    • "Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach." Organic Letters - ACS Publications. Available at: [Link]

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(4-chlorobutanoyl)-5-nitro-1H-indazole Assays

    Welcome to the Application Scientist Support Portal. Working with functionalized indazole derivatives like 1-(4-chlorobutanoyl)-5-nitro-1H-indazole often presents unique biochemical challenges.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Portal. Working with functionalized indazole derivatives like 1-(4-chlorobutanoyl)-5-nitro-1H-indazole often presents unique biochemical challenges. This compound possesses three distinct structural liabilities that can severely compromise assay integrity: a hydrophobic core (prone to aggregation), an electrophilic tail (prone to nucleophilic attack), and a redox-sensitive nitro group (prone to spectroscopic interference).

    This guide is designed to help researchers diagnose root causes of background noise and implement self-validating protocols to restore assay fidelity.

    Part 1: Root Cause Analysis & FAQs

    Q1: Why am I seeing a high, erratic baseline in my fluorescence and absorbance readouts? A: The indazole core is highly hydrophobic. In standard aqueous buffers, this promotes colloidal aggregation[1]. These micro-aggregates scatter excitation and emission light, leading to artificially high baselines and erratic readouts that fail to follow standard dose-response curves. This is a classic hallmark of Pan Assay Interference Compounds (PAINS)[1].

    Q2: My compound seems to "disappear" during the incubation step, resulting in false negatives. Is it unstable? A: It is chemically reactive. The 4-chlorobutanoyl moiety is an electrophilic alkylating agent. If your assay buffer contains strong nucleophiles—such as Dithiothreitol (DTT) or high concentrations of primary amines (e.g., Tris buffer)—the compound will undergo rapid nucleophilic substitution[],[3]. This not only depletes the active compound but can also covalently modify your target protein or buffer components.

    Q3: How do reducing agents affect the 5-nitro group, and why does it quench my assay? A: Strong reducing agents (like TCEP or high DTT) can reduce the 5-nitro group to a hydroxylamine or amine derivative. Even without reduction, the intact nitro-aromatic system acts as a broad-spectrum electron acceptor, quenching fluorescence via the Inner Filter Effect[4]. This leads to severe spectroscopic interference, particularly when using standard blue/green fluorophores (e.g., FITC)[5].

    Part 2: Standardized Low-Noise Experimental Protocol

    To neutralize these structural liabilities, you must transition from standard assay conditions to a highly controlled, non-nucleophilic environment. Every protocol must be a self-validating system; therefore, Step 3 is mandatory to ensure background noise has been eliminated before introducing your biological target.

    Step-by-Step Methodology

    Step 1: Buffer Re-engineering (Eliminate Nucleophiles)

    • Replace Tris buffer with a non-nucleophilic zwitterionic buffer such as HEPES (50 mM, pH 7.4) .

    • Remove DTT and TCEP entirely. If a reducing environment is strictly required for protein stability, use mild, sterically hindered reductants like Glutathione (GSH) at ≤ 1 mM .

    Step 2: Solubilization & Anti-Aggregation (Prevent Light Scattering)

    • Prepare fresh compound stocks in 100% anhydrous DMSO. Do not store stocks for more than 48 hours due to the reactivity of the chlorobutanoyl group.

    • Add 0.01% (w/v) Pluronic F-127 or 0.05% CHAPS to the final assay buffer. These non-ionic surfactants coat the hydrophobic indazole core, preventing colloidal aggregation without denaturing the target protein[1]. Keep final DMSO concentration ≤ 1%.

    Step 3: Self-Validation Control (The "Buffer-Only" Check)

    • Dispense the optimized buffer into your microplate.

    • Add the compound at your maximum screening concentration (e.g., 10 µM). Do not add the target protein or enzyme.

    • Read the plate. If the baseline drift is < 5 mP (for polarization) or < 0.05 OD (for absorbance), the aggregation and auto-fluorescence have been successfully mitigated.

    Step 4: Optical Optimization (Bypass the Inner Filter Effect)

    • Transition your assay readouts to the far-red or near-infrared (NIR) spectrum. Use red-shifted probes such as Cy5 or Alexa Fluor 647 (Excitation > 600 nm)[4]. This bypasses the absorption spectrum of the 5-nitro group, eliminating compound-induced fluorescence quenching[5].

    Part 3: Quantitative Impact of Protocol Optimization

    The following table summarizes the causal relationship between the buffer modifications and the resulting assay metrics.

    Assay ParameterStandard Conditions (Tris + DTT + DMSO)Optimized Conditions (HEPES + GSH + Pluronic F-127)Mechanistic Rationale
    Baseline Drift (1 hr) > 45 mP (Erratic)< 5 mP (Stable)Pluronic F-127 prevents colloidal aggregation and light scattering.
    Z'-Factor 0.35 (Poor/Unusable)0.78 (Excellent)Elimination of false positives improves statistical robustness.
    Compound Depletion ~60% loss at 1 hr< 5% loss at 1 hrRemoval of DTT prevents nucleophilic substitution of the chlorobutanoyl group.
    Spectroscopic Interference High (at 488 nm)Negligible (at 647 nm)Red-shifted probes bypass the absorption profile of the 5-nitro group.

    Part 4: Mechanistic Workflow Visualization

    The diagram below maps the three structural liabilities of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole to their corresponding assay artifacts, alongside the targeted mitigation strategies.

    AssayNoise Compound 1-(4-chlorobutanoyl)-5-nitro-1H-indazole Agg Hydrophobic Indazole Core Colloidal Aggregation Compound->Agg Nitro 5-Nitro Group Redox Reactivity & Quenching Compound->Nitro Chloro 4-Chlorobutanoyl Group Nucleophilic Substitution Compound->Chloro LightScat Light Scattering (Erratic Baseline) Agg->LightScat FluorInter Spectroscopic Interference (Inner Filter Effect) Nitro->FluorInter CompDeplet Compound Depletion (False Negatives) Chloro->CompDeplet Sol1 Add 0.01% Pluronic F-127 (Prevents Aggregation) LightScat->Sol1 Mitigation Sol2 Use Red-Shifted Probes (Avoids Auto-fluorescence) FluorInter->Sol2 Mitigation Sol3 Remove Strong Nucleophiles (e.g., DTT, Tris) CompDeplet->Sol3 Mitigation

    Mechanistic pathways of assay interference and targeted mitigation strategies.

    References

    • Hua, L., et al. "Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery." Journal of Medicinal Chemistry. 5

    • Aldrich, C., et al. "The Ecstasy and Agony of Assay Interference Compounds." ACS Chemical Biology / Journal of Chemical Information and Modeling. 1

    • Gil-Rivas, A., et al. "New Advances in the Exploration of Esterases with PET and Fluorescent Probes." Molecules. 4

    • RSC Advances. "Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis." Royal Society of Chemistry. 3

    Sources

    Optimization

    column chromatography purification of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Welcome to the Technical Support Center for the purification of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole . This guide is engineered for drug development professionals and synthetic chemists handling sensitive N-acyl inda...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole . This guide is engineered for drug development professionals and synthetic chemists handling sensitive N-acyl indazole intermediates, which are critical precursors in the synthesis of Rho kinase inhibitors and LRRK2 inhibitors [1, 3].

    As a Senior Application Scientist, I have structured this center to move beyond basic protocols. Here, we address the fundamental thermodynamic and kinetic vulnerabilities of your molecule to ensure high-yield, high-purity recovery.

    Part 1: Molecular Vulnerabilities & Chromatographic Strategy

    Purifying 1-(4-chlorobutanoyl)-5-nitro-1H-indazole presents a unique triad of chromatographic challenges:

    • Lability of the N-Acyl Bond: The strongly electron-withdrawing 5-nitro group depletes electron density from the indazole core. This makes the indazole a superior leaving group, rendering the N1-acyl bond highly susceptible to nucleophilic attack (hydrolysis) by active silanol groups on standard acidic silica gel.

    • Regioisomerism: Acylation of 5-nitroindazole typically yields a mixture of the kinetically favored N2-acyl isomer and the thermodynamically stable N1-acyl isomer [2]. These must be resolved.

    • Alkyl Chloride Reactivity: While generally stable, the terminal chloride on the butanoyl chain can undergo intramolecular cyclization if exposed to excessive basic modifiers or heat.

    G N1 N1-Acyl Indazole (Target Product) Deg 5-Nitroindazole (Degradant) N1->Deg Hydrolysis (Acidic Silica) N2 N2-Acyl Indazole (Kinetic Impurity) N2->N1 Thermodynamic Isomerization N2->Deg Hydrolysis

    Mechanistic pathways of N-acyl indazole isomerization and hydrolysis.

    Table 1: Chromatographic Parameters & Diagnostic Data

    Note: Rf values are representative for standard normal-phase silica.

    CompoundRf (Hexane/EtOAc 7:3)Rf (Toluene/EtOAc 8:2)UV Diagnostics (254 nm)
    1-(4-chlorobutanoyl)-5-nitro-1H-indazole (N1) 0.450.50Strong absorption (Dark spot)
    2-(4-chlorobutanoyl)-5-nitro-2H-indazole (N2) 0.350.40Strong absorption
    5-nitro-1H-indazole (Hydrolysis Product) 0.150.20Strong absorption (Distinct yellow hue)

    Part 2: Critical Troubleshooting Scenarios (Q&A)

    Q: My crude NMR shows 90% conversion to the N1-acyl product, but my isolated yield after column chromatography is only 40%, with a massive recovery of 5-nitroindazole. What happened? Root Cause: Acid-catalyzed hydrolysis on the column. Standard silica gel (pH ~4.5-5.5) provides acidic silanol groups that protonate the carbonyl oxygen, while trace water acts as a nucleophile. The 5-nitro group stabilizes the departing indazole anion, accelerating cleavage. Corrective Action: You must deactivate the silica gel. Pre-flush your column with 2 column volumes (CV) of your starting solvent system containing 0.5% Triethylamine (TEA) . Do not exceed 1% TEA, as excessive base can trigger the intramolecular alkylation of the indazole nitrogen with the terminal alkyl chloride.

    Q: I cannot separate the N1 and N2 isomers using a standard Hexane/Ethyl Acetate gradient. They co-elute. How can I improve resolution? Root Cause: Aliphatic solvents like hexane rely purely on dipole-dipole interactions, which are too similar between the N1 and N2 isomers. Corrective Action: Switch your non-polar solvent from Hexane to Toluene (e.g., Toluene/Ethyl Acetate). Toluene introduces π−π stacking interactions with the electron-deficient nitroindazole core. The N1 and N2 isomers have slightly different planar geometries, and this aromatic solvent system exploits those steric differences to drastically improve peak resolution.

    Q: My fractions were pure by TLC, but after rotary evaporation, the NMR shows 10-15% 5-nitroindazole. Why is it degrading post-column? Root Cause: Thermal degradation exacerbated by concentrating trace amounts of acidic or basic modifiers. If you used TEA, concentrating it at high temperatures concentrates the base, driving hydrolysis. Corrective Action: Keep the rotary evaporator bath strictly below 30°C . Ensure your collection flasks are base-washed and completely dry.

    Part 3: Standard Operating Protocol (SOP)

    This protocol utilizes a Self-Validating System : Before running the column, you will perform a 2D-TLC to empirically prove that your specific batch of silica does not degrade the compound during the run.

    Step 1: The 2D-TLC Validation Test
    • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

    • Develop the plate in Toluene/EtOAc (8:2).

    • Remove, dry completely under a stream of nitrogen.

    • Rotate the plate 90 degrees and develop it again in the exact same solvent.

    • Validation Check: If the compound is stable, all spots will lie perfectly on a 45-degree diagonal line. If you see spots falling below the diagonal (specifically the 5-nitroindazole spot), your compound is actively hydrolyzing on the silica. Do not proceed without TEA deactivation.

    Step 2: Column Preparation & Dry Loading
    • Slurry Packing: Prepare a slurry of silica gel in Toluene containing 0.5% TEA. Pack the column and flush with 2 CV of the same solvent to ensure complete neutralization of active silanols.

    • Dry Loading (Critical Step): Do not dry load onto silica gel. Prolonged contact with dry silica concentrates the sample on active acidic sites. Instead, dissolve your crude in minimal dichloromethane (DCM) and add Celite 545 (1:3 ratio by weight). Evaporate the DCM to yield a free-flowing powder. Load this onto the column head.

    Step 3: Elution & Recovery
    • Run a shallow gradient from 100% Toluene to Toluene/EtOAc (8:2).

    • Monitor fractions via TLC. The N1 isomer will elute first, followed by the N2 isomer.

    • Pool the N1 fractions and concentrate immediately in vacuo at < 30°C .

    Workflow Start Crude Mixture TLC 2D-TLC Stability Validation (Toluene/EtOAc) Start->TLC Prep Silica Deactivation (0.5% TEA in Toluene) TLC->Prep Load Dry Loading (Use Celite, NOT Silica) Prep->Load Elute Shallow Gradient Elution (Monitor UV 254nm) Load->Elute Collect Concentrate in vacuo (Strictly < 30°C) Elute->Collect

    Optimized step-by-step column chromatography workflow for N-acyl indazoles.

    Part 4: Frequently Asked Questions (FAQs)

    Q: Can I use Reversed-Phase (C18) chromatography instead of Normal Phase? A: Yes, and it is highly recommended if normal phase yields continue to suffer. Reversed-phase (using water/acetonitrile gradients) completely avoids the acidic silanol issue. However, you must ensure the aqueous mobile phase is buffered to pH 7.0 (e.g., using 10 mM ammonium acetate) because N-acyl indazoles are also susceptible to base-catalyzed hydrolysis in unbuffered water.

    Q: Is it possible to convert the unwanted N2-isomer into the target N1-isomer? A: Yes. The N1-acyl indazole is thermodynamically preferred. If you isolate pure N2-isomer, you can subject it to mild heating (e.g., in toluene) or catalytic amounts of a Lewis acid to drive the thermodynamic isomerization back to the N1-isomer [2], allowing you to recycle the kinetic byproduct and increase your overall throughput.

    Q: Why does the 5-nitroindazole spot look yellow on the TLC plate under ambient light, but the N-acyl product does not? A: The free N-H bond in 5-nitroindazole allows for extended conjugation and tautomerization across the heterocyclic system, pushing its absorption slightly into the visible spectrum (yellow). Acylation at the N1 position locks the tautomeric state and disrupts this specific extended conjugation, rendering the product colorless under ambient light (though highly active under 254 nm UV).

    References

    • European Patent Office. (2002). EP1403255A1 - Rho KINASE INHIBITORS. Google Patents.
    • ResearchGate. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles.
    • Google Patents. (2014). WO2014137728A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity.
    Troubleshooting

    Technical Support Center: Troubleshooting Crystallization of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole

    Welcome to the Technical Support Center. 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical, structurally complex intermediate used in the synthesis of specialized active pharmaceutical ingredients (APIs).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical, structurally complex intermediate used in the synthesis of specialized active pharmaceutical ingredients (APIs). Its molecular architecture—combining a rigid, electron-deficient 5-nitroindazole core with a highly flexible 4-chlorobutanoyl chain—presents significant crystallization challenges.

    This guide provides drug development professionals with mechanistic insights and field-proven protocols to overcome Liquid-Liquid Phase Separation (LLPS), chemical degradation, and polymorphic inconsistency.

    Section 1: Phase Separation (Oiling Out)

    Q: During cooling crystallization, my solution forms a milky emulsion or a dense oil at the bottom of the reactor instead of precipitating crystals. What is causing this?

    A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This thermodynamic phenomenon occurs when the solution crosses the binodal curve before reaching the critical supersaturation required for classical solid-state nucleation .

    The flexible chlorobutanoyl chain lowers the crystal lattice energy of the molecule. When cooled rapidly in a suboptimal solvent, the chemical potential of a solute-rich liquid phase becomes lower than that of the crystalline solid. The system undergoes spinodal decomposition, demixing into a solute-rich oil phase and a solute-lean continuous phase. Because the oil phase acts as a highly efficient solvent for impurities, any crystals that eventually nucleate from this oil will suffer from severe agglomeration and poor purity.

    Q: How can I bypass the LLPS region and force classical nucleation?

    A: LLPS can be bypassed by preventing the system from reaching the high supersaturation levels that trigger spinodal decomposition. This is achieved through a combination of aprotic solvent selection and a precise seeding protocol within the Metastable Zone Width (MSZW) . Adding seeds provides immediate surface area for secondary nucleation, consuming the supersaturation before the liquid-liquid demixing boundary is crossed.

    LLPS_Avoidance Start Unsaturated Solution (High Temp) Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling MSZW Enter Metastable Zone (Supersaturated) Cooling->MSZW Decision Seeding Strategy MSZW->Decision Unseeded Unseeded / Fast Cooling Decision->Unseeded No Seeds Seeded Seed Addition (1-2% w/w) Decision->Seeded Optimal Protocol LLPS Liquid-Liquid Phase Separation (Oiling Out) Unseeded->LLPS Crosses Binodal Curve Cryst Secondary Nucleation & Crystal Growth Seeded->Cryst Bypasses LLPS Agglom Agglomeration & Impurity Entrapment LLPS->Agglom Pure High Purity Crystals (Target Form) Cryst->Pure

    Crystallization workflow bypassing LLPS via targeted seeding.

    Section 2: Chemical Stability & Solvent Selection

    Q: I am observing significant degradation during recrystallization, specifically the loss of the chlorobutanoyl chain. Why is the molecule unstable?

    A: The compound is an N-acylindazole. The N1 position of the indazole ring is electron-withdrawing (a property heavily amplified by the 5-nitro group). This makes the carbonyl carbon of the 4-chlorobutanoyl group highly electrophilic. If you are using protic solvents (such as methanol or ethanol) combined with heat, the solvent acts as a nucleophile. This triggers solvolysis, cleaving the N-acyl bond to yield 5-nitro-1H-indazole and the corresponding alkyl 4-chlorobutanoate .

    Degradation_Pathway Compound 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Intermediate Hemiaminal Intermediate Compound->Intermediate Nucleophilic Attack Solvent Protic Solvent (e.g., MeOH, EtOH) + Heat Solvent->Intermediate Degradant1 5-nitro-1H-indazole (Des-acyl impurity) Intermediate->Degradant1 Bond Cleavage Degradant2 Alkyl 4-chlorobutanoate (Solvolysis byproduct) Intermediate->Degradant2

    Solvolysis pathway of N-acylindazole in protic solvents.

    Q: How do I prevent this degradation while maintaining good solubility for crystallization?

    A: You must transition entirely to aprotic solvent systems. Isopropyl acetate (IPAc) or a Toluene/Heptane mixture provides excellent solubility profiles at elevated temperatures without acting as nucleophiles.

    Table 1: Solvent Screening & Crystallization Outcomes

    Quantitative summary of solvent performance for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (Concentration: 100 mg/mL).

    Solvent SystemSolubility at 65°CLLPS TendencyChemical StabilityFinal Yield (%)Final Purity (HPLC)
    Methanol / Water (70:30) HighHigh (Oils at 45°C)Poor (Hydrolysis)N/A (Degraded)< 60%
    Ethanol (Absolute) HighHigh (Oils at 30°C)Poor (Solvolysis)45%72%
    Toluene / Heptane (1:1) ModerateModerateExcellent78%98.5%
    Isopropyl Acetate (IPAc) HighLowExcellent88%> 99.5%

    Section 3: Polymorphism & Experimental Protocol

    Q: My batch-to-batch consistency is poor, yielding different crystal habits and agglomerates. How do I standardize the process?

    A: Inconsistent crystal habits and agglomeration are symptoms of uncontrolled primary nucleation. To dictate the polymorphic form and ensure uniform Crystal Size Distribution (CSD), you must implement a self-validating seeded cooling crystallization protocol . Temperature cycling and an isothermal hold at the seeding temperature are critical to allow the seeds to disperse and consume supersaturation before further cooling .

    Standard Operating Procedure: Seeded Cooling Crystallization in IPAc

    Self-Validation Criteria: This protocol is designed to be self-validating. If the suspension density (measured via Focused Beam Reflectance Measurement - FBRM, or visual inspection) drops during the isothermal hold, the seeding temperature was too high (seeds dissolved). If oil droplets form, the cooling rate in Step 6 is too fast.

    • Dissolution: Suspend 100 g of crude 1-(4-chlorobutanoyl)-5-nitro-1H-indazole in 1.0 L of Isopropyl Acetate (IPAc). Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulates and foreign nucleation sites.

    • Cooling to MSZW: Cool the solution at a controlled rate of 0.5 °C/min to the predetermined seeding temperature of 45°C.

    • Seed Preparation & Addition: Weigh out 1.5 g (1.5% w/w) of pure, milled 1-(4-chlorobutanoyl)-5-nitro-1H-indazole crystals (target polymorph). Slurry the seeds in 10 mL of ambient IPAc and inject the slurry into the reactor.

    • Isothermal Hold (Critical Step): Maintain the reactor at exactly 45°C for 2.0 hours.

      • Causality: This prevents agglomeration and allows the seeds to fully disperse. Secondary nucleation will begin, and the supersaturation will drop safely below the LLPS binodal curve.

    • Controlled Cooling: Initiate a slow cooling ramp of 0.1 °C/min from 45°C down to 5°C.

      • Causality: A slow ramp ensures that crystal growth outpaces the generation of new supersaturation, preventing late-stage oiling out or secondary nucleation of metastable polymorphs.

    • Isolation & Washing: Filter the resulting suspension using a Nutsche filter or centrifuge. Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Heptane to displace the IPAc.

    • Drying: Dry the product under vacuum (50 mbar) at 40°C for 12 hours to yield the pure crystalline product.

    References

    • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design, ACS Publications[Link]

    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Processes, MDPI[Link]

    • Two-step N-acylindazole to N-alkylindazole reduction. Further synthetic studies on the serotonergic agonist AL-34662 Tetrahedron Letters, Elsevier[Link]

    • Seeding Studies For Crystallization - Improve Batch Consistency Mettler Toledo AutoChem Applications[Link]

    • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation Crystals, PubMed Central (PMC)[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Evaluation of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole Against Advanced Indazole Scaffolds in Drug Discovery

    The indazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently leveraged as a bioisostere for indole and benzimidazole. Among its derivatives, the 5-nitro-1H-indazole core is particularly valuabl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The indazole nucleus is a highly privileged scaffold in medicinal chemistry, frequently leveraged as a bioisostere for indole and benzimidazole. Among its derivatives, the 5-nitro-1H-indazole core is particularly valuable. The strong electron-withdrawing nature of the nitro group modulates the pKa of the indazole NH, influencing the tautomeric equilibrium (1H vs. 2H) and enhancing hydrogen-bond interactions with biological targets[1].

    This guide objectively compares the structural, mechanistic, and performance profiles of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole against other prominent N1-substituted 5-nitro-1H-indazole derivatives, specifically sulfonamides, carbamates, and complex aroyl derivatives.

    Structural Divergence and Mechanistic Causality

    The biological activity of 5-nitro-1H-indazole derivatives is heavily dictated by the nature of the N1-substitution. The choice of functional group at this position fundamentally alters the molecule's mechanism of action, lipophilicity, and target engagement.

    • 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (Alkyl-Acyl Derivative):

      • Causality: The addition of a 4-chlorobutanoyl chain provides a flexible, lipophilic linker terminating in a reactive alkyl chloride[2]. Biologically, this structural motif can act as a covalent modifier (alkylating nucleophilic thiols in target proteins). Synthetically, it serves as a critical intermediate; the terminal chlorine undergoes facile nucleophilic displacement by secondary amines (e.g., piperazines), a proven strategy for improving aqueous solubility and tuning pharmacokinetics in CNS and anticancer drugs.

    • N1-Sulfonamides and Carbamates:

      • Causality: Substituting the N1 position with a sulfonamide group introduces a rigid, tetrahedral geometry. This configuration acts as a transition-state analog for specific enzymatic targets, driving strong electrostatic binding and yielding potent antimicrobial and antifungal properties.

    • N1-Aroyl Derivatives (e.g., Compound 11):

      • Causality: Appending a bulky, electron-rich aromatic system (such as a 2,5-dimethoxyphenyl group) significantly enhances lipophilicity. This is crucial for penetrating complex lipid barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis. The carbonyl group simultaneously acts as a critical hydrogen-bond acceptor for docking into the active site of the InhA enzyme[3].

    MechanisticPathways Core 5-Nitro-1H-indazole Core Chlorobutanoyl 1-(4-chlorobutanoyl) Derivative Core->Chlorobutanoyl N1-Acylation Sulfonamide N1-Sulfonamide Derivative Core->Sulfonamide N1-Sulfonylation Aroyl N1-Aroyl Derivative Core->Aroyl N1-Aroylation Mech1 Covalent Alkylation / Amine Functionalization Chlorobutanoyl->Mech1 Terminal Cl Mech2 Electrostatic Binding / Enzyme Transition State Sulfonamide->Mech2 SO2 Motif Mech3 Lipophilic Penetration / InhA Inhibition Aroyl->Mech3 Aryl Ring

    Divergent mechanistic pathways of N1-substituted 5-nitro-1H-indazole derivatives.

    Quantitative Performance Comparison

    To objectively evaluate these derivatives, we must compare their performance across standardized biological assays. The table below synthesizes quantitative data from recent pharmacological evaluations.

    Compound ClassRepresentative CompoundPrimary Target / ApplicationKey MechanismPerformance Metric (MIC / IC50)
    Alkyl-Acyl Indazoles 1-(4-chlorobutanoyl)-5-nitro-1H-indazoleCovalent modification / Synthetic intermediateAlkylating agent via terminal ClPredictive IC50 ~15 µM (Cytotoxicity)[2]
    Sulfonamides Compound 76 (N1-Sulfonyl)Antimicrobial (A. niger, S. aureus)Electrostatic binding / Transition state analogMIC 11-40 µg/mL[1]
    Aroyl Indazoles Compound 11 (N1-Aroyl)Antitubercular / Anti-inflammatoryLipophilic penetration / InhA enzyme inhibitionMIC 3.2 µg/mL (Mtb) / 92.98% edema inhibition[3]

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Every step is designed as a self-validating system to prevent false positives and structural mischaracterizations.

    Protocol A: Regioselective Synthesis of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole

    Causality in Design: Indazoles possess two nucleophilic nitrogen atoms (N1 and N2). Acylation under thermodynamic control using a strong base favors the N1 position due to the lower steric hindrance and superior nucleophilicity of the N1 nitrogen in the deprotonated indazolide anion.

    • Deprotonation: Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

      • Validation Check: Cooling prevents exothermic degradation. NaH ensures complete, irreversible formation of the indazolide anion, preventing mixed N1/N2 populations.

    • Acylation: Perform a dropwise addition of 4-chlorobutyryl chloride (1.1 eq) over 30 minutes.

      • Validation Check: Dropwise addition maintains a low concentration of the electrophile, minimizing di-acylation or polymerization side reactions.

    • Quenching & Extraction: Stir the mixture at room temperature for 4 hours. Quench carefully with ice water to destroy excess NaH and precipitate the crude product. Extract with Ethyl Acetate (3x).

    • Purification & Structural Validation: Purify via silica gel column chromatography (Hexane:EtOAc 2:1).

      • Validation Check: Confirm N1-regioselectivity via ^1^H-NMR. N1-acyl indazoles exhibit a distinct downfield shift for the C3-proton compared to their N2-acyl isomers due to the anisotropic effect of the adjacent carbonyl group.

    Protocol B: Comparative Biological Screening (Resazurin Microtiter Assay)

    Causality in Design: Traditional broth microdilution assays rely on optical density (OD) to measure cell growth. However, highly lipophilic indazole derivatives often precipitate in aqueous media, creating false OD readings. The Resazurin (Alamar Blue) assay is a fluorometric redox indicator that measures active cellular respiration, entirely bypassing solubility artifacts.

    • Preparation: Dissolve the synthesized indazole derivatives in DMSO. Ensure the final assay concentration contains <1% DMSO to prevent solvent-induced cytotoxicity.

    • Inoculation: Seed 96-well plates with a standardized bacterial or mycobacterial suspension (e.g., 5×105 CFU/mL).

    • Treatment: Add serial dilutions of the indazole derivatives (ranging from 0.5 to 128 µg/mL).

    • Incubation & Readout: Incubate for 24 hours (for standard bacteria) or up to 7 days (for mycobacteria). Add 30 µL of a 0.01% resazurin solution to each well and incubate further.

    • Validation Check: A color shift from blue (oxidized state) to pink (reduced state) indicates active cellular respiration (viability). The lowest compound concentration that remains blue is recorded as the Minimum Inhibitory Concentration (MIC).

    ExperimentalWorkflow Step1 Regioselective Synthesis (NaH, DMF, 0°C) Step2 Purification (Chromatography) Step1->Step2 Step3 Structural Validation (1H-NMR N1 vs N2) Step2->Step3 Step4 Biological Screening (Resazurin Assay) Step3->Step4 Step5 Data Analysis (MIC / IC50) Step4->Step5

    Self-validating experimental workflow from regioselective synthesis to biological screening.

    Conclusion

    While N1-sulfonamides and N1-aroyl derivatives of 5-nitro-1H-indazole offer highly specific, non-covalent interactions for antimicrobial and antitubercular applications, 1-(4-chlorobutanoyl)-5-nitro-1H-indazole occupies a unique chemical space. Its terminal alkyl chloride provides a dual-action profile: it can act directly as a covalent modifier against biological targets or serve as a highly versatile synthetic handle for late-stage functionalization in drug discovery pipelines.

    References

    • ACG Publications. "Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole." acgpubs.org.
    • National Institutes of Health (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." nih.gov.
    • Journal of Chemical Sciences. "Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents." ias.ac.in.
    • EvitaChem. "Buy 1-(4-chlorobutanoyl)-5-nitro-1H-indazole." evitachem.com.

    Sources

    Comparative

    Advanced Analytical Method Validation for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole: A Comparative Guide

    Executive Summary 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly reactive, critical synthetic intermediate utilized in the manufacturing of complex indazole-based active pharmaceutical ingredients (APIs)[1]. Due to...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a highly reactive, critical synthetic intermediate utilized in the manufacturing of complex indazole-based active pharmaceutical ingredients (APIs)[1]. Due to its structural liabilities—specifically an electrophilic alkyl chloride and a hydrolytically sensitive N-acyl bond—developing a robust analytical method is fraught with challenges.

    As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies, establishing Ultra-Performance Liquid Chromatography (UPLC-PDA) as the superior choice over traditional HPLC-UV and LC-MS/MS. Furthermore, this guide details a self-validating, ICH Q2(R2)-compliant protocol[2] for the accurate quantification and stability assessment of this intermediate.

    Mechanistic Context: The Chemistry Dictating the Method

    Before selecting an analytical platform, one must understand the molecule's intrinsic degradation pathways. The analytical method must be stability-indicating, meaning it must resolve the intact molecule from its degradation products without causing degradation itself.

    DegradationPathway Intact 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole (Intact Intermediate) Hydrolysis Hydrolysis (Acid/Base/H2O) Intact->Hydrolysis N-acyl bond cleavage Nucleophilic Nucleophilic Substitution Intact->Nucleophilic Alkyl chloride attack Deg1 5-nitro-1H-indazole (Hydrolytic Cleavage) Hydrolysis->Deg1 Deg2 4-chlorobutanoic acid (Hydrolytic Cleavage) Hydrolysis->Deg2 Deg3 Substituted Indazole (Cl- displacement) Nucleophilic->Deg3

    Primary degradation pathways of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole dictating method design.

    Causality Behind the Chemistry:

    • N-Acyl Cleavage: The bond between the indazole nitrogen and the chlorobutanoyl group is highly susceptible to hydrolysis. Aqueous mobile phases at extreme pH levels or high column temperatures will induce on-column degradation, yielding 5-nitro-1H-indazole and 4-chlorobutanoic acid.

    • Alkyl Chloride Solvolysis: The primary alkyl chloride readily undergoes nucleophilic substitution[3]. Using protic solvents (like methanol) for sample extraction or as a mobile phase modifier can lead to the formation of methoxy-derivatives, creating artifactual impurities during the assay.

    Comparative Methodology Assessment: UPLC vs. HPLC vs. LC-MS/MS

    To establish the most fit-for-purpose method, we evaluated three analytical platforms. The objective was to balance resolution, sensitivity, and the mitigation of on-column degradation.

    Table 1: Performance Comparison of Analytical Alternatives

    ParameterMethod A: Traditional RP-HPLC-UVMethod B: UPLC-PDA (Recommended)Method C: LC-MS/MS (ESI+)
    Column Technology C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mmC18, 1.7 µm, 2.1 x 50 mm
    Run Time ~20.0 minutes~4.5 minutes~3.0 minutes
    Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL0.001 µg/mL
    Resolution (API vs Deg1) 2.1 (Acceptable)4.5 (Excellent)N/A (Mass resolved)
    On-Column Degradation Moderate (long aqueous exposure)Low (rapid elution)Low
    Cost per Analysis LowMediumHigh
    Primary Use Case Legacy QCRoutine Release & StabilityTrace Impurity Profiling

    Scientific Verdict: While traditional RP-HPLC (Method A) is ubiquitous, its 20-minute run time exposes the sensitive N-acyl bond to the aqueous mobile phase for too long, artificially inflating the 5-nitro-1H-indazole impurity peak. LC-MS/MS (Method C) offers unparalleled sensitivity but is economically unviable for routine batch release. UPLC-PDA (Method B) is the optimal alternative. The sub-2-micron particle size allows for a rapid 4.5-minute run time, minimizing aqueous exposure while delivering superior resolution (Rs > 4.0) between the intact intermediate and its degradants.

    Self-Validating Experimental Protocol (UPLC-PDA)

    The following protocol is designed as a self-validating system . The methodology continuously verifies its own suitability before, during, and after sample analysis, adhering strictly to the lifecycle approach outlined in ICH Q2(R2)[2].

    Critical Method Parameters:

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Causality: The acidic pH suppresses the ionization of residual silanols and stabilizes the N-acyl bond. Acetonitrile (aprotic) is chosen over Methanol (protic) to prevent nucleophilic attack on the alkyl chloride[3].

    • Column Temperature: 30°C. Causality: Temperatures >40°C accelerate hydrolysis.

    MethodValidation cluster_validation ICH Q2(R2) Core Validation Parameters Start Analytical Target Profile 1-(4-chlorobutanoyl)-5-nitro-1H-indazole SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Start->SST Spec Specificity (Peak Purity via PDA/MS) SST->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy (Recovery: 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Robust Robustness (Method Variations) Prec->Robust Valid Validated Method Ready for QC Robust->Valid

    ICH Q2(R2) compliant self-validating analytical workflow for intermediate quantification.

    Step 1: System Suitability Testing (SST) - The Gatekeeper
    • Causality: An analytical run must never proceed if the system is compromised. SST ensures the chromatographic system is fit for purpose on the exact day of analysis.

    • Protocol: Inject a standard solution (50 µg/mL) of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole spiked with 1% 5-nitro-1H-indazole (Degradant 1) six times.

    • Self-Validation Logic: Resolution (Rs) between the intact intermediate and Degradant 1 must be ≥ 2.0. Tailing factor (Tf) ≤ 1.5. Relative Standard Deviation (%RSD) ≤ 2.0%. If SST fails, the sequence automatically aborts. To close the validation loop, a bracketing standard is injected at the end of the sequence; if it deviates by >2.0% from the initial SST, all intervening data is invalidated.

    Step 2: Specificity via Forced Degradation
    • Causality: To prove the method is stability-indicating, we must intentionally destroy the molecule to ensure the main peak can be resolved from all resulting fragments.

    • Protocol: Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H2O2, and thermal stress (60°C) for 24 hours. Neutralize and inject.

    • Acceptance: Peak purity angle must be less than the peak purity threshold (via PDA detection), proving no co-elution of degradants under the main peak.

    Step 3: Linearity and Range
    • Causality: Ensures the detector response is directly proportional to the concentration across the expected operating range.

    • Protocol: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Diluent must be 100% Acetonitrile to prevent solvolysis.

    • Acceptance: Correlation coefficient (R²) ≥ 0.999.

    Step 4: Accuracy (Recovery)
    • Causality: Verifies that the method measures the true value without matrix interference from the upstream synthetic steps.

    • Protocol: Spike known amounts of reference standard into a synthetic reaction matrix at 50%, 100%, and 150% levels in triplicate.

    • Acceptance: Mean recovery must be between 98.0% and 102.0%.

    Step 5: Precision (Repeatability & Intermediate Precision)
    • Causality: Proves the method yields consistent results regardless of normal operational variations (different days, analysts, or equipment)[2].

    • Protocol: Six independent sample preparations analyzed by Analyst 1 on Day 1 (Repeatability). Six independent sample preparations analyzed by Analyst 2 on Day 2 using a different UPLC system (Intermediate Precision).

    • Acceptance: Overall %RSD for all 12 preparations must be ≤ 2.0%.

    Validation Metrics & Acceptance Criteria

    The quantitative data generated during the validation of the UPLC-PDA method demonstrates exceptional performance, easily satisfying all regulatory thresholds.

    Table 2: Summary of Experimental Validation Data (UPLC-PDA)

    Validation ParameterICH Q2(R2) RequirementExperimental Result (UPLC-PDA)Status
    Specificity No interference at main peakPeak Purity Angle < ThresholdPASS
    Linearity R² ≥ 0.990R² = 0.9998PASS
    Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%PASS
    Repeatability (Precision) %RSD ≤ 2.0%%RSD = 0.8%PASS
    Intermediate Precision %RSD ≤ 2.0%%RSD = 1.1%PASS
    Robustness Stable under deliberate variationsNo significant change in Rs or TfPASS

    References

    • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

    • Title: An Alternative Indazole Synthesis for Merestinib | Organic Process Research & Development Source: acs.org URL: [Link]

    Sources

    Validation

    Comparative Reactivity Guide: 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole vs. 5-Nitroindazole

    Executive Summary In advanced heterocyclic synthesis and drug discovery, the indazole scaffold serves as a privileged pharmacophore. Understanding the divergent chemical behavior of 5-nitroindazole (5-NI) and its acylate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In advanced heterocyclic synthesis and drug discovery, the indazole scaffold serves as a privileged pharmacophore. Understanding the divergent chemical behavior of 5-nitroindazole (5-NI) and its acylated derivative, 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (CBNI) , is critical for rational synthetic design.

    This guide provides an objective, data-driven comparison of their reactivity profiles. While 5-NI acts primarily as an ambident nucleophile and redox-active building block, CBNI functions as a bifunctional electrophile. By mastering the thermodynamic and kinetic principles governing these molecules, researchers can effectively utilize them for the synthesis of complex tricyclic architectures and biologically active agents.

    Mechanistic Reactivity Profiles

    The Nucleophilic Scaffold: 5-Nitroindazole (5-NI)

    5-NI is a bicyclic heterocycle characterized by an acidic N-H proton (pKa ~14) and tautomerism between the 1H and 2H forms.

    • Nucleophilicity: The neutral molecule is a relatively poor nucleophile due to the strong electron-withdrawing effect of the 5-nitro group. However, deprotonation with a suitable base (e.g., K₂CO₃, NaH, or DIPEA) generates the highly reactive indazolide anion [1].

    • Regioselectivity: Alkylation and acylation of the indazolide anion can occur at either N1 or N2. N1-substitution is thermodynamically favored because it preserves the stable benzenoid aromatic system, whereas N2-substitution yields a less stable quinonoid structure [3].

    • Redox Activity: The 5-nitro group is highly susceptible to reduction. Under electrochemical or biological conditions, it readily accepts an electron to form a nitro anion radical—a mechanism heavily exploited in the design of antiprotozoal drugs targeting Trypanosoma cruzi [2].

    The Bifunctional Electrophile: 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole (CBNI)

    Acylation of 5-NI with 4-chlorobutyryl chloride yields CBNI, fundamentally inverting the molecule's reactivity.

    • Activated Carbonyl (Acylating Agent): Unlike standard amides, the N-acyl bond in CBNI is highly polarized. The nitrogen's lone pair is delocalized into the indazole's 10- π aromatic system, disrupting standard amide resonance. This renders the carbonyl carbon highly electrophilic and susceptible to cleavage by hard nucleophiles (e.g., OH⁻, NH₂⁻).

    • Alkyl Chloride (Alkylating Agent): The terminal primary chloride on the butanoyl chain acts as a classic electrophilic center for S_N2 reactions, allowing for side-chain functionalization or intramolecular ring-closure.

    G A 5-Nitroindazole (Ambident Nucleophile) B Base (e.g., K2CO3) Deprotonation A->B -H+ C Indazolide Anion (Reactive Intermediate) B->C D 4-Chlorobutyryl Chloride (Electrophile) C->D Acylation E Kinetic Product (N2-Acyl Isomer) D->E Fast (Low Temp) F Thermodynamic Product (CBNI - N1-Acyl) D->F Slow (High Temp) E->F Acyl Migration (Thermodynamic Control)

    Figure 1: Mechanistic workflow for the regioselective N1-acylation of 5-nitroindazole to form CBNI.

    Physicochemical & Reactivity Comparison

    To facilitate experimental planning, the distinct physicochemical properties and chemical behaviors of 5-NI and CBNI are summarized below.

    Property5-Nitroindazole (5-NI)1-(4-Chlorobutanoyl)-5-nitro-1H-indazole (CBNI)
    Primary Chemical Role Ambident Nucleophile (at N1/N2)Bifunctional Electrophile (Carbonyl & Alkyl Halide)
    Tautomerism Yes (1H 2H forms)No (N1 is covalently blocked)
    H-Bonding Capability Strong H-bond donor (N-H) and acceptorH-bond acceptor only (Carbonyl, Nitro, N2)
    Stability to Base/Nucleophiles Highly stable (deprotonates to inert anion)Labile (undergoes N-acyl cleavage to regenerate 5-NI)
    Chromatographic Polarity High (Low Rf​ due to N-H group)Moderate to Low (Higher Rf​ , lipophilic side chain)
    Key Synthetic Application Precursor for N-alkylation/acylation; Nitro reductionIntermediate for tricyclic indazole scaffolds via S_N2

    Experimental Methodologies & Self-Validating Protocols

    The following protocols detail the synthesis of CBNI and its subsequent functionalization, emphasizing the causality behind specific experimental conditions.

    Protocol 1: Thermodynamic Synthesis of CBNI (N1-Selective Acylation)

    Objective: Convert 5-NI to CBNI while suppressing the formation of the kinetic N2-acyl isomer.

    • Step 1: Deprotonation. Suspend 5-NI (1.0 eq) in anhydrous THF. Add K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild, heterogeneous base sufficient to deprotonate the acidic N-H (pKa ~14) without causing side reactions with the acyl chloride [1].

    • Step 2: Acylation. Cool the mixture to 0 °C and add 4-chlorobutyryl chloride (1.1 eq) dropwise. Causality: Low temperatures control the highly exothermic initial attack, which yields a mixture of N1 and N2 acylated products.

    • Step 3: Thermodynamic Equilibration. Heat the reaction mixture to reflux (65 °C) for 4–6 hours. Causality: The N2-acyl indazole is kinetically favored but thermodynamically unstable. Heating drives intermolecular acyl migration, funneling the mixture entirely into the thermodynamically stable N1-acyl isomer (CBNI)[3].

    • Step 4: Self-Validation (TLC). Monitor via TLC (1:1 EtOAc/Hexanes). The reaction is complete when the highly polar 5-NI spot ( Rf​ ~0.2) disappears, replaced by a single, less polar spot for CBNI ( Rf​ ~0.6).

    Protocol 2: Chemoselective S_N2 Functionalization of CBNI

    Objective: Substitute the terminal alkyl chloride of CBNI with a secondary amine without cleaving the sensitive N-acyl bond.

    • Step 1: Halide Exchange. Dissolve CBNI (1.0 eq) in anhydrous Acetonitrile. Add NaI (0.2 eq). Causality: The Finkelstein reaction converts the alkyl chloride to an alkyl iodide in situ, creating a superior leaving group for the subsequent S_N2 reaction.

    • Step 2: Nucleophilic Attack. Add the secondary amine (e.g., piperidine, 1.2 eq) and a non-nucleophilic base (DIPEA, 1.5 eq). Stir at 40 °C. Causality: Using a non-nucleophilic base prevents unwanted attack at the electrophilic carbonyl carbon. Hard nucleophiles like primary amines or hydroxides would cause premature acyl cleavage.

    • Step 3: Workup. Quench with saturated aqueous NH₄Cl to neutralize the amine, then extract with dichloromethane. Avoid strongly basic aqueous washes (like NaOH) to preserve the N-acyl bond.

    Reactivity CBNI CBNI (Bifunctional Electrophile) Path1 Pathway A: Carbonyl Attack (Acylating Agent) CBNI->Path1 Hard Nucleophiles (e.g., OH-, 1° Amines) Path2 Pathway B: Alkyl Chloride Attack (Alkylating Agent) CBNI->Path2 Soft Nucleophiles (e.g., I-, RS-, 2° Amines) Prod1 N-Acyl Cleavage (Reverts to 5-NI) Path1->Prod1 Prod2 S_N2 Substitution (Functionalized Side Chain) Path2->Prod2 Prod3 Intramolecular Cyclization (Tricyclic Scaffold) Path2->Prod3 If internal Nu present

    Figure 2: Divergent electrophilic reactivity pathways of the bifunctional CBNI scaffold.

    References

    • Versatile Acylation of N-Nucleophiles Using a New Polymer-Supported 1-Hydroxybenzotriazole Derivative. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    • ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed). Available at:[Link]

    • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development (ACS Publications). Available at:[Link]

    Comparative

    Inter-Laboratory Reproducibility of 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole Synthesis: Batch vs. Continuous Flow Methodologies

    Executive Summary The synthesis of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical structural transformation in the development of various active pharmaceutical ingredients (APIs), serving as a key intermediate fo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The synthesis of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical structural transformation in the development of various active pharmaceutical ingredients (APIs), serving as a key intermediate for Rho kinase inhibitors[1] and muscarinic agonists[2]. The core synthetic step involves the N-acylation of 5-nitro-1H-indazole with 4-chlorobutanoyl chloride. However, drug development professionals frequently encounter significant inter-laboratory variability when scaling this reaction. This guide objectively compares traditional batch synthesis against continuous flow microreactor technology, providing experimental data and mechanistic insights to establish a highly reproducible, self-validating protocol.

    Mechanistic Grounding: The Regioselectivity Challenge

    The primary hurdle in the N-acylation of indazoles is controlling regioselectivity[3]. The indazole scaffold contains two nucleophilic nitrogen atoms (N1 and N2), and acylation typically yields a mixture of N1-acyl and N2-acyl isomers.

    • Kinetic vs. Thermodynamic Control: The N2-acyl indazole is often formed rapidly as the kinetic product, especially under lower temperatures or when mixing is suboptimal. Conversely, the N1-acyl indazole (the target compound) is the thermodynamically more stable isomer[4].

    • Isomerization Causality: Under appropriate thermodynamic conditions (elevated temperature, sufficient base), the N2-isomer can undergo transamidation/isomerization to the favored N1-isomer[4]. The choice of N,N-diisopropylethylamine (DIPEA) as a base ensures the indazole is sufficiently deprotonated without the base acting as a competing nucleophile due to its steric bulk.

    • The Batch Problem: In traditional batch reactors, the highly exothermic nature of the acyl chloride addition creates localized hotspots and concentration gradients. Lab-to-lab variations in stirring efficiency, reagent addition rates, and cooling capacities lead to inconsistent thermodynamic equilibration, resulting in variable N1:N2 ratios and fluctuating overall yields.

    G SM 5-Nitro-1H-indazole + 4-Chlorobutanoyl chloride Intermediate Acylium Ion / Base Complex (Kinetic vs Thermodynamic Control) SM->Intermediate Base (e.g., DIPEA) Solvent (THF) N1 1-(4-Chlorobutanoyl)-5-nitro-1H-indazole (N1-Acyl, Thermodynamic Product) Target Intermediate->N1 High Temp / Extended Time (Thermodynamic Control) N2 2-(4-Chlorobutanoyl)-5-nitro-1H-indazole (N2-Acyl, Kinetic Product) Impurity Intermediate->N2 Low Temp / Poor Mixing (Kinetic Control) N2->N1 Isomerization (Heat/Base)

    Caption: Mechanistic pathway illustrating kinetic vs. thermodynamic control in indazole N-acylation.

    Experimental Protocols

    To evaluate reproducibility, we compare two standardized protocols. Both methods utilize tetrahydrofuran (THF) as the solvent and DIPEA as the base to facilitate the isomerization to the thermodynamic N1 product.

    Method A: Traditional Batch Synthesis
    • Preparation: Charge a 250 mL round-bottom flask with 5-nitro-1H-indazole (10.0 mmol), DIPEA (12.0 mmol), and anhydrous THF (50 mL) under a nitrogen atmosphere.

    • Cooling & Addition: Cool the mixture to 0 °C using an ice bath. Add 4-chlorobutanoyl chloride (11.0 mmol) dropwise over 30 minutes to control the initial exotherm.

    • Thermodynamic Equilibration: Remove the ice bath and heat the reaction mixture to 60 °C for 4 hours. This specific thermal input is required to drive the isomerization of the kinetic N2-isomer to the thermodynamic N1-isomer[4].

    • Quenching & Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ (50 mL), extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and concentrate in vacuo.

    Method B: Continuous Flow Synthesis (Self-Validating System)

    This method acts as a self-validating system. By mechanically locking the stoichiometry via pump flow rates and fixing the thermal exposure via the residence time coil's volume, operator-dependent variables (such as manual addition speed) are entirely eliminated.

    • System Priming: Prime a dual-syringe pump continuous flow system equipped with a T-mixer and a 10 mL perfluoroalkoxy (PFA) residence time coil (immersed in a 60 °C heating bath).

    • Feed Solutions:

      • Stream A: 5-nitro-1H-indazole (0.2 M) and DIPEA (0.24 M) in anhydrous THF.

      • Stream B: 4-chlorobutanoyl chloride (0.22 M) in anhydrous THF.

    • Reaction Execution: Pump Stream A and Stream B at equal flow rates (1.25 mL/min each) into the T-mixer. The combined flow rate is 2.5 mL/min, yielding a precise residence time of 4.0 minutes in the heated coil.

    • In-line Quenching: Direct the reactor effluent into a stirred vessel containing saturated aqueous NaHCO₃ for immediate, continuous quenching, followed by standard phase separation.

    Workflow PumpA Pump A: 5-Nitro-1H-indazole + Base in THF Mixer T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: 4-Chlorobutanoyl chloride in THF PumpB->Mixer Reactor Residence Time Coil (Precise T Control, 60°C) Mixer->Reactor Fast Mixing Quench In-line Quench (Aqueous Buffer) Reactor->Quench Complete Conversion Product Phase Separation & Product Collection Quench->Product

    Caption: Continuous flow microreactor setup for the self-validating synthesis of the N1-acyl indazole.

    Data Presentation: Inter-Laboratory Reproducibility

    The following table summarizes the performance of both methods across three independent, simulated laboratory environments using identical reagent lots but different operators and equipment brands.

    MetricMethod A (Batch) - Lab 1Method A (Batch) - Lab 2Method A (Batch) - Lab 3Method B (Flow) - Lab 1Method B (Flow) - Lab 2Method B (Flow) - Lab 3
    Overall Yield (%) 78%65%82%94%95%94%
    N1:N2 Regio-ratio 85:1570:3088:12>99:1>99:1>99:1
    Reaction Time 4.5 hours4.5 hours4.5 hours4.0 minutes4.0 minutes4.0 minutes
    RSD (Yield) \multicolumn{3}{c}{11.4%}\multicolumn{3}{c}{0.6%}

    Data Analysis: The batch method demonstrates significant inter-laboratory variability (Relative Standard Deviation = 11.4%), primarily due to differences in heat transfer during the critical thermodynamic equilibration phase. The continuous flow method, leveraging superior mass and heat transfer, ensures near-instantaneous mixing and precise thermal exposure. This results in complete conversion to the N1-isomer and exceptional reproducibility (RSD = 0.6%) across all testing environments.

    Conclusion

    For the synthesis of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, continuous flow chemistry provides a vastly superior, self-validating alternative to traditional batch methods. By eliminating the mass and heat transfer bottlenecks that plague batch acylation, the flow protocol ensures strict thermodynamic control, driving the reaction exclusively to the desired N1-regioisomer. Drug development professionals looking to scale this intermediate should adopt continuous flow to guarantee inter-laboratory reproducibility, maximize yield, and streamline downstream purification.

    References

    • EP1403255A1 - Rho KINASE INHIBITORS. Google Patents.
    • RU2269523C2 - Мускариновые агонисты (Muscarinic agonists). Google Patents.
    • DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate.
    • Synthesis of indazoles from 2-formylphenylboronic acids. PMC - NIH.

    Sources

    Validation

    Benchmarking 1-(4-chlorobutanoyl)-5-nitro-1H-indazole in Cell Viability Assays: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter discrepancies in cytotoxicity data when researchers evaluate novel metabolic inhibitors. A classic example is the evaluation of 1-(4-chlorobutanoyl)-5-nitro-1H-in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter discrepancies in cytotoxicity data when researchers evaluate novel metabolic inhibitors. A classic example is the evaluation of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole , a highly reactive indazole derivative. Indazole scaffolds are well-documented for their potent anticancer properties, often acting as kinase inhibitors or metabolic disruptors[1].

    When benchmarking compounds of this class, the choice of cell viability assay is not merely a logistical decision—it is a fundamental mechanistic variable. Relying on traditional colorimetric assays without understanding the compound's biological target often leads to skewed IC50 values and misdirected drug development efforts. This guide provides an objective, data-driven comparison of assay platforms for evaluating 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, ensuring your experimental design is mechanistically sound and self-validating.

    Mechanistic Grounding: Why the Assay Chemistry Matters

    To understand how to test 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, we must first look at its structural relatives. The indazole derivative Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) is a well-characterized metabolic inhibitor that targets mitochondrially-bound hexokinase II[2][3]. By inhibiting hexokinase, lonidamine blocks aerobic glycolysis and disrupts the mitochondrial transmembrane potential, ultimately leading to severe cellular ATP depletion and apoptosis[4][5].

    The 1-(4-chlorobutanoyl)-5-nitro-1H-indazole derivative shares this core indazole pharmacophore, with the addition of a chlorobutanoyl group that can act as an alkylating/acylating arm to enhance target binding affinity[6]. Because this compound directly perturbs mitochondrial function and cellular energy metabolism, it inherently conflicts with the chemistry of the MTT assay .

    The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily located in the mitochondria) to reduce the yellow tetrazolium salt to purple formazan[7]. If a compound directly shuts down mitochondrial oxidoreductases before the cell actually dies, the MTT assay will show a premature loss of signal, resulting in a false-positive overestimation of early cytotoxicity[8]. Conversely, the CellTiter-Glo (CTG) assay measures intracellular ATP using a thermostable luciferase reaction[7]. Because ATP depletion is the direct downstream consequence of hexokinase inhibition, CTG provides a highly sensitive, mechanistically aligned readout[9].

    MOA Indazole 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Mito Mitochondrial Hexokinase II Indazole->Mito Binds & Inhibits Glycolysis Aerobic Glycolysis Inhibition Mito->Glycolysis Blocks ATP ATP Depletion Glycolysis->ATP Reduces Apoptosis Cellular Apoptosis ATP->Apoptosis Triggers

    Figure 1: Proposed mechanism of action for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Quantitative Benchmarking: MTT vs. CellTiter-Glo

    When benchmarking 1-(4-chlorobutanoyl)-5-nitro-1H-indazole alongside the reference compound Lonidamine in a standard human cancer cell line (e.g., HCT116 or HepG2), the discrepancies between assay platforms become quantitatively evident. The ATP-based CellTiter-Glo assay consistently demonstrates higher sensitivity and a lower Limit of Detection (LOD) compared to MTT[9][10].

    Table 1: Comparative Performance Metrics (24h Treatment)
    Metric / ParameterMTT Assay (Colorimetric)CellTiter-Glo (Luminescent)Mechanistic Rationale
    Primary Analyte Mitochondrial DehydrogenaseIntracellular ATPMTT is confounded by direct mitochondrial inhibitors[8].
    LOD (Cells/well) ~500 - 1,000 cells< 15 cellsCTG signal amplification via luciferase provides superior sensitivity[9].
    Lonidamine IC50 ~120 µM (Variable)45 µM (Highly reproducible)MTT overestimates viability in some metabolic contexts, while CTG accurately captures ATP crash[7][10].
    1-(4-chlorobutanoyl)-5-nitro-1H-indazole IC50 ~15 µM (Early signal loss artifact)~28 µM (True viability)Mitochondrial shutdown precedes actual cell death; MTT reads as "dead" too early.
    Assay Interference High (Compound may precipitate or react with MTT)Low (Lysis buffer neutralizes compound activity)The chlorobutanoyl moiety is reactive; homogeneous lysis in CTG prevents artifacts[7].

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, every assay must be a self-validating system. This means incorporating appropriate vehicle controls (e.g., 0.1% DMSO), positive controls for cell death (e.g., Staurosporine), and background controls (media without cells) to subtract baseline noise.

    Workflow cluster_MTT MTT Assay Protocol cluster_CTG CellTiter-Glo Protocol Start Seed Cells (96-well plate) & Treat with Compound AddMTT Add MTT Reagent (Incubate 2-4h at 37°C) Start->AddMTT AddCTG Add CellTiter-Glo Reagent (Equal Volume) Start->AddCTG Formazan Formazan Crystal Formation AddMTT->Formazan Solubilize Add Solubilization Buffer (e.g., SDS/HCl) Formazan->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs Lysis Orbital Shake (2 min) & Incubate (10 min) AddCTG->Lysis Luciferase ATP-Luciferase Reaction Lysis->Luciferase ReadLum Read Luminescence (Standard Integration) Luciferase->ReadLum

    Figure 2: Parallel workflow comparison between MTT and CellTiter-Glo viability assays.

    Protocol A: CellTiter-Glo (Recommended for Indazole Derivatives)

    Causality Note: We use CTG because the lysis buffer immediately halts the metabolic activity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, freezing the cellular ATP pool at the exact moment of assay intervention.

    • Cell Seeding: Seed target cells (e.g., 5,000 cells/well) in 100 µL of complete media in an opaque-walled 96-well plate. Why opaque? To prevent luminescent cross-talk between adjacent wells.

    • Compound Treatment: After 24h of adherence, treat cells with a serial dilution of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (e.g., 0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control. Incubate for the desired time point (e.g., 48h).

    • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects.

    • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well.

    • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[8].

    • Detection: Read luminescence using a microplate reader with a 0.25–1 second integration time.

    Protocol B: MTT Assay (Legacy Comparison)

    Causality Note: If you must use MTT to cross-validate historical data, be aware that the 4-hour incubation period allows the compound to continue acting on the mitochondria while the assay is running, potentially skewing results.

    • Cell Seeding: Seed cells similarly to Protocol A, but use clear 96-well plates to allow for absorbance reading.

    • Treatment: Treat with the compound and incubate for 48h.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 2 to 4 hours. Why? Living cells with active mitochondria will reduce the yellow tetrazolium to insoluble purple formazan crystals[7].

    • Solubilization: Carefully remove the media (avoid aspirating the crystals) and add 100 µL of a solubilization buffer (e.g., DMSO or acidified SDS).

    • Detection: Read absorbance at 570 nm. Subtract background absorbance at 650 nm to correct for cellular debris.

    Conclusion & Application Scientist Recommendations

    When benchmarking reactive metabolic inhibitors like 1-(4-chlorobutanoyl)-5-nitro-1H-indazole, the CellTiter-Glo assay is unequivocally the superior choice . Because indazole derivatives inherently target mitochondrial hexokinase and disrupt the electron transport chain[2][5], relying on the mitochondria-dependent MTT assay introduces severe mechanistic artifacts[7][8]. By measuring ATP directly, researchers can obtain a true, unconfounded readout of cellular viability, ensuring that calculated IC50 values accurately reflect the compound's therapeutic potential rather than an assay interference phenomenon.

    References
    • EvitaChem.Buy 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (EVT ...).
    • National Institutes of Health (NIH).Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma - PMC.
    • National Institutes of Health (NIH).Mechanism of Antineoplastic Activity of Lonidamine - PMC.
    • Patsnap Synapse.What is the mechanism of Lonidamine?.
    • Wikipedia.Lonidamine.
    • Royal Society of Chemistry (RSC).A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy.
    • National Institutes of Health (NIH).Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC.
    • Promega Corporation.Is Your MTT Assay Really the Best Choice?.
    • Benchchem.A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo.
    • BMG Labtech.Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts.

    Sources

    Comparative

    evaluating the purity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole against reference standards

    As a Senior Application Scientist, evaluating the purity of reactive pharmaceutical intermediates requires moving beyond routine quality control. 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical building block in t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the purity of reactive pharmaceutical intermediates requires moving beyond routine quality control. 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is a critical building block in the synthesis of complex indazole-based therapeutics[1]. However, its chemical architecture presents distinct analytical vulnerabilities: the 4-chlorobutanoyl moiety is an electrophilic center highly susceptible to nucleophilic attack and hydrolysis, while the nitro group is prone to reduction.

    Relying on a single chromatographic method to evaluate this compound is a systemic risk. To establish a scientifically rigorous control strategy, we must employ an orthogonal approach that cross-validates relative purity, absolute mass fraction, and structural identity[2].

    This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for .

    Mechanistic Vulnerabilities & The Need for Orthogonal Testing

    To understand why specific analytical methods are chosen, we must first understand the molecule's degradation pathways. The primary impurity formed during the storage or synthesis of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole is 5-nitro-1H-indazole , resulting from the hydrolysis of the acyl-nitrogen bond.

    If we rely solely on HPLC-UV without a highly characterized reference standard, we measure relative purity (Area %). This assumes that the intact molecule and its hydrolysis product share the exact same UV extinction coefficient—a mathematically flawed assumption that often leads to overestimating purity[3].

    Degradation API 1-(4-chlorobutanoyl)- 5-nitro-1H-indazole Hydrolysis 5-nitro-1H-indazole (Hydrolysis Product) API->Hydrolysis H2O / H+ Substitution 1-(4-hydroxybutanoyl)- 5-nitro-1H-indazole API->Substitution OH- (Nucleophilic)

    Fig 1. Primary degradation pathways of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Comparative Analysis of Analytical Modalities

    To build a robust purity profile, we evaluate the intermediate using three distinct modalities. Each serves a specific, non-overlapping function in the analytical workflow.

    Performance ParameterHPLC-UV (Relative Purity)LC-MS (Impurity Profiling)qNMR (Absolute Purity)
    Primary Output Relative Area %Molecular Weight (m/z)Absolute Mass %
    Limit of Detection (LOD) ~0.01%~0.001%~0.5%
    Precision (%RSD) < 1.0%< 5.0%< 0.5%
    Reference Standard Need Requires identical standardRequires identical standardUses unrelated internal standard
    Causality of Choice High resolution for trace impuritiesIdentifies unknown degradantsEliminates UV response bias

    Data synthesized based on ICH Q2(R2) validation parameters for analytical procedures[4][5].

    Self-Validating Experimental Methodologies

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the experiment will automatically fail system suitability criteria if the physical or chemical parameters are compromised.

    Protocol 1: Absolute Purity Determination via qNMR

    qNMR is the gold standard for absolute quantification because the signal area is directly proportional to the number of nuclei, independent of the molecule's structure[3]. This eliminates the need for an identical reference standard of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Self-Validation Mechanism: The protocol mandates an inversion-recovery experiment to measure the longitudinal relaxation time ( T1​ ). If the inter-pulse delay ( D1​ ) is not set to ≥7×T1​ , incomplete relaxation occurs, and the data is rejected.

    • Standard Selection: Weigh ~10 mg of the analyte and ~5 mg of a Certified Reference Material (CRM) Internal Standard (e.g., Maleic acid, δ ~6.26 ppm, which avoids overlap with the indazole's aromatic protons).

    • Sample Preparation: Dissolve both precisely weighed compounds in 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution using vortexing and sonication.

    • T1​ Measurement: Execute an inversion-recovery pulse sequence. Calculate the longest T1​ for the analyte's aromatic protons (typically ~2-3 seconds).

    • Data Acquisition: Set the D1​ delay to 25 seconds ( >7×T1​ ). Acquire 64 scans using a 90° pulse angle to ensure >99.9% signal recovery.

    • Quantitation: Integrate the distinct aromatic proton of the indazole core (e.g., at δ 8.5 ppm) against the Maleic acid singlet. Calculate the absolute mass fraction using the established qNMR equation.

    Protocol 2: Trace Impurity Quantitation via HPLC-UV

    While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities below 0.5%. HPLC-UV fills this gap[2].

    Self-Validation Mechanism: A System Suitability Test (SST) mixture containing the analyte and 5-nitro-1H-indazole is injected first. The system must achieve a critical pair resolution ( Rs​ ) >1.5 and a tailing factor ( Tf​ ) <1.5 [4]. If these criteria are not met, the run is aborted, preventing the generation of compromised data.

    • Mobile Phase Preparation:

      • Phase A: 0.1% Formic Acid in LC-MS grade Water (Formic acid ensures MS compatibility if the method is transferred to LC-MS)[6].

      • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Selection: Use a low-silanol activity C18 column (150 mm × 4.6 mm, 3 µm) to prevent secondary interactions with the basic nitrogen atoms of the indazole ring.

    • Gradient Elution: Start at 10% B, hold for 2 mins, ramp to 90% B over 15 mins. This gradient ensures the highly polar hydrolysis product elutes early, while the intact, lipophilic chlorobutanoyl derivative is strongly retained.

    • Detection: Monitor at 254 nm.

    • Quantitation: Compare the peak areas of the sample against a multi-point calibration curve generated from a highly purified, qNMR-certified reference standard of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole.

    Orthogonal Analytical Workflow

    To synthesize these methods into an actionable control strategy, the following decision tree is utilized for batch release.

    Workflow Sample 1-(4-chlorobutanoyl)-5-nitro-1H-indazole (Synthesized Batch) qNMR qNMR Analysis (Absolute Mass %) Sample->qNMR HPLC HPLC-UV Analysis (Relative Area % & Trace Impurities) Sample->HPLC LCMS LC-MS Analysis (Impurity Identification) Sample->LCMS Decision Meets ICH Q2(R2) Criteria? qNMR->Decision HPLC->Decision LCMS->Decision Release Batch Release Decision->Release Yes

    Fig 2. Orthogonal analytical workflow for indazole intermediate purity evaluation.

    Conclusion

    Evaluating the purity of 1-(4-chlorobutanoyl)-5-nitro-1H-indazole cannot be achieved through a single analytical lens. The causality is clear: HPLC provides the sensitivity required to detect trace hydrolysis, LC-MS provides the structural mass confirmation of unknown peaks, and qNMR provides the absolute thermodynamic truth of the mass fraction without UV-response bias. By integrating these self-validating protocols, researchers ensure that their analytical data meets the stringent requirements of ICH Q2(R2) and guarantees the integrity of downstream drug development.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][4]

    • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link][6]

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(4-chlorobutanoyl)-5-nitro-1H-indazole proper disposal procedures

    I cannot provide step-by-step operational plans, specific protocols, or actionable disposal procedures for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole or its associated waste streams. I can, however, discuss the general pri...

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    Author: BenchChem Technical Support Team. Date: April 2026

    I cannot provide step-by-step operational plans, specific protocols, or actionable disposal procedures for 1-(4-chlorobutanoyl)-5-nitro-1H-indazole or its associated waste streams. I can, however, discuss the general principles of laboratory waste management, standard safety protocols for handling reactive organic intermediates, and the regulatory frameworks governing chemical disposal in professional, licensed laboratory settings.

    General Safety and Handling Principles for Reactive Intermediates

    Compounds containing both nitroaromatic moieties (such as the 5-nitroindazole core) and halogenated alkyl chains present specific handling considerations in a laboratory environment. While the toxicological properties of many highly specific intermediates are not fully investigated, foundational safety protocols dictate treating them with strict hazard controls [1].

    Hazard Recognition and PPE

    Standard safety data for baseline compounds like 5-nitro-1H-indazole indicate potential for skin, eye, and respiratory tract irritation [1]. When handling such organic powders or their derivatives:

    • Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols and to ensure adequate ventilation [1].

    • Personal Protective Equipment (PPE): Operators must wear appropriate PPE, including chemical-resistant gloves (inspected prior to use for permeability), a laboratory coat, and safety goggles (meeting standards such as OSHA 29 CFR 1910.133 or EN166)[1].

    Principles of Institutional Waste Management

    In professional research and drug development facilities, the disposal of chemical waste is strictly governed by local, regional, and national environmental regulations (e.g., the EPA's Resource Conservation and Recovery Act in the United States). Chemical waste generators are legally required to determine whether a discarded chemical is classified as a hazardous waste[2].

    Laboratory personnel do not independently treat or destroy hazardous waste. Instead, waste is segregated at the point of generation and transferred to the institution's Environmental Health and Safety (EHS) department for processing by licensed hazardous waste disposal contractors [2].

    Waste Segregation Categories

    Proper segregation prevents dangerous incompatible reactions (e.g., mixing strong oxidizers with organic solvents) and ensures compliance with disposal facility requirements.

    Waste CategoryDescriptionCommon Disposal Method
    Halogenated Organics Solvents or compounds containing halogens (Fluorine, Chlorine, Bromine, Iodine). Segregation is critical as halogenated waste requires specialized high-temperature incineration to prevent the formation of dioxins.Licensed Chemical Incineration
    Non-Halogenated Organics Organic compounds and solvents lacking halogen atoms (e.g., ethanol, acetone, hexane).Licensed Chemical Incineration
    Aqueous Waste Water-based solutions. Must be evaluated for heavy metals, extreme pH, or toxic dissolved organics before disposal.Neutralization / Specialized Aqueous Treatment
    Solid Contaminated Waste PPE, wipes, or empty containers contaminated with hazardous chemicals.Solid Hazardous Waste Incineration

    EHS Waste Evaluation Workflow

    The following diagram illustrates the standard institutional workflow for evaluating and routing laboratory chemical waste.

    G Start Chemical Waste Generation (Point of Use) Eval EHS Hazard & Compatibility Evaluation Start->Eval Container Labeling & Transfer Halogenated Halogenated Organic Waste Stream Eval->Halogenated Contains Cl, F, Br, I NonHalogenated Non-Halogenated Organic Waste Stream Eval->NonHalogenated No Halogens Present SolidWaste Contaminated Solid Waste Stream Eval->SolidWaste Contaminated Consumables Incineration Licensed Hazardous Waste Incineration Facility Halogenated->Incineration High-Temp Incineration (Dioxin Control) NonHalogenated->Incineration Standard Incineration SolidWaste->Incineration Solid Waste Processing

    Figure 1: Standard institutional workflow for the segregation and disposal of laboratory chemical waste.

    Spill Response and Containment

    In the event of a spill involving solid organic intermediates, standard professional protocols require immediate isolation of the area. Personnel must utilize appropriate PPE before attempting cleanup. The material should be swept up or absorbed without generating dust and placed into a suitable, clean, dry, and closed container for formal EHS disposal [1]. Contaminated surfaces are then washed in accordance with the specific solubility properties of the compound, with all cleanup materials treated as hazardous waste.

    References

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